MS159
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H40N8O10 |
|---|---|
Peso molecular |
828.8 g/mol |
Nombre IUPAC |
N-cyclopropyl-N-[[4-[[5-[3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propoxy]-2-pyridinyl]carbamoyl]phenyl]methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56) |
Clave InChI |
OBZWKPGPTCBYOS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
MS159 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of MS159
Introduction
This compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3][4] Overexpression of NSD2 is implicated in various cancers, including multiple myeloma.[2][3][4] this compound offers a novel therapeutic strategy by not just inhibiting the function of NSD2 but by inducing its targeted degradation. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on target proteins and cancer cell proliferation, along with the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to NSD2 and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination of NSD2, marking it for degradation by the proteasome.[1][3] The action of this compound is dependent on concentration, time, and the presence of both CRBN and a functional ubiquitin-proteasome system.[1][3][4] In addition to NSD2, this compound also leads to the degradation of CRBN neosubstrates, specifically the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Degradation of NSD2 by this compound
| Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Treatment Duration (hours) |
| 293FT | 5.2 ± 0.9 | >82 | 48 |
Data from concentration-dependent degradation studies.[3][5][6]
Table 2: Time-Dependent Degradation of NSD2 in 293FT Cells
| Treatment Duration (hours) | This compound Concentration (µM) | Observation |
| 0 | 5 | Baseline NSD2 levels |
| 12 | 5 | Onset of NSD2 degradation |
| 24 | 5 | Significant NSD2 degradation |
| 36 | 5 | Continued NSD2 degradation |
| 48 | 5 | Near-maximal NSD2 degradation |
| 72 | 5 | Sustained NSD2 degradation |
Qualitative description based on time-course Western blot analysis.[3]
Table 3: Effect of this compound on Multiple Myeloma Cell Proliferation
| Cell Line | This compound Concentration (µM) | Treatment Duration (days) | Effect |
| KMS11 | 2.5 | 8 | Inhibition of cell proliferation |
| H929 | 2.5 | 8 | Inhibition of cell proliferation |
[6]
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound-Mediated Protein Degradation
References
- 1. Collection - Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of MS159 in the Degradation of NSD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Receptor Binding SET Domain Protein 2 (NSD2) is a histone methyltransferase implicated in the pathogenesis of multiple myeloma and other cancers. Overexpression of NSD2 is a key oncogenic driver, making it a compelling target for therapeutic intervention. Traditional small molecule inhibitors have shown limited efficacy in suppressing the oncogenic functions of NSD2. This has led to the development of alternative strategies, such as targeted protein degradation. MS159 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of NSD2. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and NSD2 Degradation
This compound is a heterobifunctional molecule that acts as a potent degrader of the NSD2 protein. It functions by hijacking the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein disposal. The molecule consists of three key components: a ligand that binds to the PWWP1 domain of NSD2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both NSD2 and CRBN, this compound brings the E3 ligase into close proximity with the NSD2 protein. This proximity-induced ternary complex formation triggers the polyubiquitination of NSD2, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted degradation approach offers a powerful alternative to conventional inhibition, as it leads to the complete removal of the target protein, thereby abrogating all its functions, including those independent of its catalytic activity.
Quantitative Analysis of this compound-Mediated NSD2 Degradation
The efficacy of this compound in inducing NSD2 degradation has been quantified in various cell lines. The key parameters used to assess its activity are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Cell Line | Compound | DC50 (µM) | Dmax (%) | Treatment Time (h) | Reference |
| 293FT | This compound | 5.2 ± 0.9 | >82 | 48 | [1] |
| KMS11 | This compound | Not explicitly calculated, but effective degradation observed at 2.5 µM | Not explicitly calculated | 72 | [1] |
| H929 | This compound | Not explicitly calculated, but effective degradation observed at 2.5 µM | Not explicitly calculated | 72 | [1] |
Signaling Pathway and Mechanism of Action
The degradation of NSD2 by this compound is a multi-step process that is dependent on time, concentration, and the cellular protein degradation machinery.
Signaling Pathway of NSD2 Degradation by this compound
The following diagram illustrates the key steps involved in the this compound-induced degradation of NSD2.
Caption: this compound-induced NSD2 degradation pathway.
Experimental Workflow for Assessing NSD2 Degradation
A typical workflow to evaluate the efficacy of this compound involves cell culture, treatment, protein extraction, and analysis by Western blotting.
Caption: Experimental workflow for NSD2 degradation analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-mediated NSD2 degradation.
Cell Culture and Lysis
-
Cell Lines:
-
293FT: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM MEM Sodium Pyruvate.
-
KMS11 and H929: Maintain in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis Protocol:
-
After treatment with this compound, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein extract.
-
Western Blotting
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-NSD2: Abcam, ab75359
-
Anti-GAPDH (Loading Control): Cell Signaling Technology, #5174
-
Anti-IKZF1: Cell Signaling Technology, #14859
-
Anti-IKZF3: Cell Signaling Technology, #15103
-
Anti-CRBN: Cell Signaling Technology, #71810
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the NSD2 band to the corresponding GAPDH band. The DC50 and Dmax values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software such as GraphPad Prism.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed KMS11 or H929 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for the desired duration (e.g., 8 days).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Mechanism of Action Studies
To confirm the mechanism of NSD2 degradation, co-treatment experiments with inhibitors of the ubiquitin-proteasome system are performed.
-
Pomalidomide (10 µM): A CRBN ligand used to compete with this compound for binding to CRBN.
-
UNC6934 (5 µM): The parent NSD2-PWWP1 binder to demonstrate the necessity of the CRBN-recruiting moiety.
-
MG132 (5 µM): A proteasome inhibitor to confirm that degradation is proteasome-dependent.
-
MLN4924 (10 µM): A NEDD8-activating enzyme inhibitor that blocks the activity of Cullin-RING E3 ligases.
Cells are co-treated with this compound and one of these inhibitors, and the levels of NSD2 are assessed by Western blotting. Rescue of NSD2 degradation in the presence of these inhibitors confirms the proposed mechanism of action.
Conclusion
This compound represents a significant advancement in the targeted therapy of NSD2-driven cancers. As a potent and specific PROTAC degrader, it effectively induces the degradation of NSD2 in a manner dependent on concentration, time, and the CRBN-mediated ubiquitin-proteasome system. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeted NSD2 degradation. The detailed methodologies will facilitate the replication and extension of these findings, ultimately accelerating the development of novel cancer therapeutics.
References
An In-depth Technical Guide to the Discovery of MS159: A First-in-Class NSD2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of MS159, a pioneering proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor binding SET domain protein 2 (NSD2). Overexpression of NSD2 is a known driver in several cancers, notably multiple myeloma, yet traditional inhibitors have shown limited clinical efficacy, paving the way for alternative therapeutic strategies like targeted protein degradation.[1][2]
Rationale for Development: The Challenge of Targeting NSD2
NSD2 is a histone methyltransferase that plays a crucial role in chromatin regulation and gene expression. Its aberrant overexpression in multiple myeloma and other cancers has been linked to uncontrolled cell proliferation and tumor progression.[1][2] Despite being an attractive therapeutic target, the development of small molecule inhibitors that effectively suppress cancer cell growth has proven challenging.[1][2] This clinical roadblock prompted the exploration of a novel therapeutic modality: targeted protein degradation using PROTACs.
This compound: A PROTAC Approach to NSD2 Depletion
This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate NSD2.[3][4] It achieves this by linking a selective NSD2-PWWP1 domain antagonist, UNC6934, to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual-binding capability facilitates the formation of a ternary complex between NSD2, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][3][5]
Mechanism of Action: A Step-by-Step Degradation Pathway
The catalytic mechanism of this compound-mediated NSD2 degradation unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: this compound acts as a molecular bridge, simultaneously binding to the PWWP1 domain of the NSD2 protein and the CRBN component of the E3 ubiquitin ligase complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag NSD2 with a chain of ubiquitin molecules.
-
Proteasomal Recognition and Degradation: The polyubiquitinated NSD2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Catalytic Cycle: Following the degradation of NSD2, this compound is released and can initiate another cycle of degradation, enabling it to act catalytically at sub-stoichiometric concentrations.
Signaling Pathway of this compound-Induced NSD2 Degradation
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of NSD2.
Quantitative Preclinical Data
This compound has demonstrated robust and specific degradation of NSD2 in vitro, translating to potent anti-proliferative effects in multiple myeloma cell lines.
| Parameter | Cell Line | Value | Description |
| DC50 | 293FT | 5.2 µM | Concentration of this compound required to degrade 50% of NSD2.[4] |
| Dmax | 293FT | >82% | Maximum percentage of NSD2 degradation achieved with this compound.[4] |
| Anti-proliferative Activity | KMS11, H929 | More potent than UNC6934 | This compound shows significantly greater inhibition of cell growth compared to its parent NSD2-binding molecule.[3][4] |
Beyond NSD2, this compound also induces the degradation of known CRBN neo-substrates, including IKZF1 and IKZF3, while sparing GSPT1.[1][3] In vivo studies have confirmed that this compound is bioavailable in mice, supporting its potential for further preclinical development.[1][4]
Key Experimental Protocols
NSD2 Degradation Assessment by Western Blot
This protocol details the methodology for quantifying this compound-induced degradation of NSD2.
Caption: A stepwise workflow for the assessment of NSD2 protein levels following this compound treatment via Western blot.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 293FT, KMS11, H929) and treat with a dose range of this compound for specified time points (e.g., 24, 48, 72 hours).
-
Lysate Preparation: Harvest cells, lyse in RIPA buffer supplemented with protease inhibitors, and determine protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against NSD2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and quantify band intensities, normalizing NSD2 levels to a loading control such as GAPDH or β-actin.
Cell Viability Assessment
This protocol outlines the procedure for determining the anti-proliferative effects of this compound.
Caption: A streamlined workflow for determining the effect of this compound on cell viability.
Methodology:
-
Cell Plating: Seed multiple myeloma cell lines (e.g., KMS11, H929) in 96-well plates.
-
Treatment: Add a serial dilution of this compound to the cells.
-
Incubation: Culture the cells for a period of 72 hours.
-
Viability Measurement: Assess cell viability using a luminescent-based assay that measures ATP levels, such as the CellTiter-Glo® assay.
-
Data Analysis: Generate dose-response curves and calculate the half-maximal growth inhibitory concentration (GI50) values.
Conclusion and Future Directions
The discovery of this compound marks a significant milestone in the development of therapeutics for NSD2-driven malignancies. By demonstrating the feasibility of targeted NSD2 degradation, this compound has opened new avenues for research and drug development.[1][3][4] Its potent and selective activity, coupled with its superior anti-proliferative effects compared to traditional inhibitors, highlights the promise of the PROTAC platform for addressing challenging drug targets.[3][4] Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of NSD2 degraders to advance this promising therapeutic strategy towards clinical applications.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UNC6934 | Histone Methyltransferase | TargetMol [targetmol.com]
MS159: A Chemical Probe for Targeted Degradation of NSD2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in regulating gene expression through the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). Dysregulation of NSD2 activity is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention. MS159 is a first-in-class chemical probe designed as a proteolysis-targeting chimera (PROTAC) to induce the selective degradation of NSD2.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the signaling pathways it perturbs.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the PWWP1 domain of NSD2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By simultaneously binding to both NSD2 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of NSD2 and its subsequent degradation by the proteasome.[2][3] This targeted degradation approach offers a powerful alternative to traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Conditions | Reference |
| Binding Affinity (Kd) to NSD2-PWWP1 | 1.1 µM | In vitro | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular Degradation (DC50) | 5.2 µM | 293FT | 48-hour treatment | [3][4] |
| Maximum Degradation (Dmax) | >82% | 293FT | 48-hour treatment | [4][5] |
| NSD2 Degradation | Time- and dose-dependent | 293FT | 0.5-10 µM, up to 72 hours | [1] |
| IKZF1/IKZF3 Degradation | Effective at 2.5 µM | KMS11, H929 | 72-hour treatment | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay | Conditions | Effect | Reference |
| KMS11 (Multiple Myeloma) | Cell Growth Assay | 2.5 µM, 8 days | Effective inhibition of cell growth | [1] |
| H929 (Multiple Myeloma) | Cell Growth Assay | 2.5 µM, 8 days | Effective inhibition of cell growth | [1] |
Table 3: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Concentration | Result | Reference |
| Protein Lysine and Arginine Methyltransferases | 20 (including NSD1 and NSD3) | 10 µM | No significant inhibition observed | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blotting for NSD2 Degradation
This protocol is a general guideline for assessing the degradation of NSD2 in cultured cells following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-NSD2/WHSC1 (ensure it recognizes the target)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NSD2 antibody (typical dilution 1:1000) and a loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of NSD2 degradation relative to the loading control and vehicle-treated samples.
CRBN-Dependence and Proteasome-Dependence Assays
This protocol demonstrates that this compound-mediated NSD2 degradation is dependent on the CRBN E3 ligase and the proteasome.
Procedure:
-
Co-treatment Experiment:
-
Treat cells with this compound in the presence or absence of a high concentration of a CRBN ligand (e.g., pomalidomide (B1683931) or thalidomide) or a proteasome inhibitor (e.g., MG132).
-
As a control, treat cells with the CRBN ligand or proteasome inhibitor alone.
-
Lyse the cells and perform Western blotting for NSD2 as described above.
-
Expected Outcome: Co-treatment with the CRBN ligand or proteasome inhibitor should rescue NSD2 from degradation by this compound.
-
-
CRBN Knockout/Knockdown Experiment:
-
Generate a cell line with stable knockout or knockdown of CRBN using CRISPR/Cas9 or shRNA technology.
-
Treat both wild-type and CRBN-deficient cells with this compound.
-
Perform Western blotting for NSD2.
-
Expected Outcome: this compound will not induce NSD2 degradation in CRBN-deficient cells.
-
Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound, a typical experimental workflow for its characterization, and the broader signaling context of NSD2.
Caption: Mechanism of action of this compound as a PROTAC degrader for NSD2.
Caption: A typical experimental workflow for the characterization of this compound.
Caption: Simplified signaling context of NSD2 and the point of intervention by this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of NSD2. Its ability to induce potent and selective degradation of NSD2 provides a powerful tool to investigate the downstream consequences of NSD2 removal in various cellular contexts. This technical guide offers a foundational resource for researchers and drug development professionals interested in utilizing this compound to explore NSD2 biology and its potential as a therapeutic target. The provided data and protocols should facilitate the design and execution of experiments aimed at further elucidating the roles of NSD2 in health and disease.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. Alternatively Splicing Interactomes Identify Novel Isoform-Specific Partners for NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 4. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Biological Activity of MS159: A Technical Guide to a First-in-Class NSD2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS159 is a first-in-class, potent, and bioavailable proteolysis-targeting chimera (PROTAC) that induces the degradation of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). By hijacking the ubiquitin-proteasome system, this compound effectively reduces cellular levels of NSD2, a histone methyltransferase implicated in the pathology of multiple myeloma and other cancers. In addition to NSD2, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual activity leads to the inhibition of proliferation in multiple myeloma cell lines, making this compound a valuable chemical probe for studying the roles of these proteins in health and disease, and a promising lead for therapeutic development.
Introduction
Overexpression of NSD2, often resulting from a t(4;14) translocation, is a frequent event in multiple myeloma.[1] While NSD2 inhibitors have been developed, they have shown limited efficacy in suppressing the proliferation of multiple myeloma cells.[2] this compound was developed as a novel approach to target NSD2 by inducing its degradation rather than inhibiting its enzymatic activity. This compound is a heterobifunctional molecule that connects a selective NSD2-PWWP1 antagonist, UNC6934, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This targeted protein degradation strategy has demonstrated significant anti-proliferative effects in relevant cancer cell models.
Quantitative Biological Activity of this compound
The following table summarizes the key quantitative metrics of this compound's biological activity.
| Parameter | Target/Cell Line | Value | Conditions | Reference |
| DC₅₀ (Degradation) | NSD2 in 293FT cells | 5.2 µM | 48-hour treatment | [3] |
| Dₘₐₓ (Degradation) | NSD2 in 293FT cells | >82% | 48-hour treatment | |
| Binding Affinity (Kd) | NSD2-PWWP1 domain | 1.1 µM | In vitro binding assay | [3] |
| Cell Proliferation | KMS11 & H929 cells | Effective inhibition | 2.5 µM, 8-day treatment | [3] |
Mechanism of Action: Signaling Pathway
This compound functions as a molecular glue, bringing the target protein NSD2 into proximity with the CRBN E3 ubiquitin ligase. This induced ternary complex formation leads to the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The degradation of NSD2, along with the neosubstrates IKZF1 and IKZF3, disrupts downstream signaling pathways that are critical for the survival and proliferation of multiple myeloma cells.
Caption: Mechanism of action of this compound-mediated NSD2 degradation.
Experimental Protocols
Detailed experimental protocols are described in the primary publication by Meng et al. (2022).[2][4][5] Below are generalized methodologies for key experiments used to characterize the biological activity of this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with this compound.
-
Cell Culture and Treatment: Seed cells (e.g., 293FT, KMS11, H929) in multi-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time periods (e.g., 6, 24, 48, 72 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the target proteins (NSD2, IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Seed multiple myeloma cells (e.g., KMS11, H929) in 96-well plates at a specific density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 8 days).
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of cell viability. An IC₅₀ value can be calculated by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a PROTAC degrader like this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a groundbreaking chemical tool that effectively induces the degradation of NSD2, IKZF1, and IKZF3. Its potent anti-proliferative activity in multiple myeloma cells highlights the therapeutic potential of targeted protein degradation for cancers driven by NSD2 overexpression. The data and protocols presented in this guide provide a comprehensive overview of the biological activity of this compound and a framework for its further investigation and development.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Targets of MS159
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific protein targets implicated in oncogenesis. As a heterobifunctional molecule, this compound simultaneously engages a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. This technical guide provides a comprehensive overview of the identified targets of this compound, quantitative data on its degradation efficacy, detailed experimental protocols for target validation, and a visual representation of the associated signaling pathways.
Primary and Secondary Targets of this compound
This compound has been demonstrated to primarily target the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) for degradation.[1][2] In addition to its primary target, this compound also induces the degradation of two neosubstrates of the Cereblon (CRBN) E3 ligase: Ikaros Family Zinc Finger 1 (IKZF1) and Ikaros Family Zinc Finger 3 (IKZF3) .[1][2]
Quantitative Analysis of Target Degradation
The efficacy of this compound in degrading its targets has been quantified through various studies. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target | Cell Line | DC50 | Dmax | Reference |
| NSD2 | 293FT | 5.2 µM | >82% | [1] |
| IKZF1 | Mino | 802 nM | - | [3] |
| IKZF3 | Mino | 44 nM | - | [3] |
Experimental Protocols
The identification and validation of this compound's targets rely on a combination of biochemical and cellular assays. Below are detailed protocols for key experimental techniques.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., 293FT, KMS11, H929) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
AP-MS is a powerful technique to identify the direct binding partners of a compound, thus revealing its targets.
Protocol:
-
Bait Immobilization:
-
Synthesize a biotinylated or otherwise tagged version of this compound.
-
Immobilize the tagged this compound onto streptavidin-coated magnetic beads or a similar affinity matrix.
-
-
Cell Lysate Preparation:
-
Prepare a large-scale cell lysate from a relevant cell line under native conditions to preserve protein complexes.
-
-
Affinity Pulldown:
-
Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins.
-
Include a control with beads alone or beads with a non-binding control molecule.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify the proteins from the mass spectra using a protein database search algorithm.
-
Compare the proteins identified in the this compound pulldown with the control pulldown to identify specific binding partners.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a defined period.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
-
Protein Analysis:
-
Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble protein against temperature.
-
A shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.
-
Signaling Pathways
The targets of this compound are key players in distinct but interconnected signaling pathways that are often dysregulated in cancer, particularly in multiple myeloma.
NSD2 Signaling Pathway
NSD2 is a histone methyltransferase that specifically dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2). This modification is generally associated with active gene transcription. In multiple myeloma, particularly in cases with the t(4;14) translocation, NSD2 is overexpressed, leading to global changes in H3K36me2 levels and aberrant gene expression that promotes oncogenesis.
Caption: NSD2 methylates Histone H3, leading to altered gene expression.
CRL4-CRBN E3 Ligase and IKZF1/3 Degradation Pathway
This compound utilizes the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of IKZF1 and IKZF3. IKZF1 and IKZF3 are lymphoid transcription factors that are essential for the survival of multiple myeloma cells. By recruiting these proteins to the E3 ligase, this compound marks them for proteasomal degradation.
Caption: this compound mediates the ubiquitination and degradation of IKZF1/3.
Experimental Workflow Diagrams
Affinity Purification-Mass Spectrometry Workflow
Caption: Workflow for identifying this compound binding partners via AP-MS.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for confirming target engagement using CETSA.
Conclusion
This compound is a potent and specific degrader of NSD2, IKZF1, and IKZF3. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the mechanism of action and therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at exploring the targets of this and other novel protein degraders.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MS159 for the Study of Multiple Myeloma
To the valued researcher, scientist, or drug development professional,
Our comprehensive search for publicly available information on a compound designated "MS159" for the study of multiple myeloma has yielded no specific results. Searches for "this compound," "MS-159," and "Mthis compound" in the context of multiple myeloma did not identify a specific therapeutic agent, research compound, or clinical candidate with this name in the scientific literature, clinical trial databases, or other public domains.
It is possible that "this compound" is an internal designation for a novel compound that has not yet been disclosed publicly, a typographical error, or a misunderstanding of a different compound's name.
While we cannot provide a technical guide on a compound for which no public information exists, we can offer a guide on the current landscape of novel agents in multiple myeloma, which may be of interest. The field is rapidly evolving with several new classes of drugs showing significant promise. These include:
-
CAR T-Cell Therapies: Chimeric Antigen Receptor (CAR) T-cell therapies are a form of immunotherapy that involves modifying a patient's own T-cells to recognize and attack cancer cells. Recent advancements have led to the development of CAR T-cell therapies targeting B-cell maturation antigen (BCMA) and G protein-coupled receptor, class C group 5 member D (GPRC5D) on myeloma cells.
-
Bispecific Antibodies: These are antibodies that can simultaneously bind to two different types of antigens. In multiple myeloma, they are designed to bring T-cells into close proximity with myeloma cells, leading to T-cell activation and killing of the cancer cells. Targets for bispecific antibodies include BCMA and GPRC5D.
-
Cereblon E3 Ligase Modulatory Drugs (CELMoDs): These are a newer generation of immunomodulatory drugs (IMiDs) that have shown enhanced anti-myeloma activity. They work by binding to the cereblon protein, which is part of an E3 ubiquitin ligase complex, leading to the degradation of key proteins required for myeloma cell survival.
Should you have a different designation for the compound of interest or if "this compound" is a recently unveiled agent, please provide the updated information. We would be pleased to conduct a new search and compile the in-depth technical guide as originally requested, complete with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
We are committed to providing accurate and in-depth information to support your research and development efforts. We look forward to assisting you further with more specific inquiries.
Methodological & Application
Application Notes and Protocols for MS159 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MS159, a first-in-class proteolysis targeting chimera (PROTAC) degrader of the nuclear receptor binding SET domain protein 2 (NSD2), in preclinical mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of NSD2 by hijacking the ubiquitin-proteasome system. It achieves this by simultaneously binding to NSD2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome. Overexpression of NSD2 is implicated in the pathogenesis of various cancers, including multiple myeloma and triple-negative breast cancer (TNBC). By degrading NSD2, this compound offers a therapeutic strategy to counteract the oncogenic functions of this protein. In addition to NSD2, this compound also induces the degradation of CRBN neo-substrates, including the transcription factors IKZF1 and IKZF3.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo use of this compound in a mouse xenograft model.
| Parameter | Details | Reference |
| Mouse Model | Athymic nude mice | [1][2] |
| Cancer Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | [1][2] |
| Dosage | 50 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Treatment Frequency | Once daily | [1][2] |
| Vehicle | DMSO, PEG300, Tween-80, Saline | [1][2] |
| Observed Effects | Significant reduction in tumor growth | [1][2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A recommended vehicle for solubilizing this compound for intraperitoneal injection in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection volume, combine the components in the following ratio: 10% DMSO (from stock solution), 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure all components are thoroughly mixed to achieve a clear solution. Gentle warming or sonication may be used to aid dissolution.
-
Prepare the final formulation fresh before each administration.
MDA-MB-231 Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Athymic nude mice (female, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (50 mg/kg, i.p.) or the vehicle control to the respective groups daily.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-induced NSD2 degradation.
Downstream Effects of NSD2 Degradation
Caption: Signaling consequences of NSD2 degradation by this compound.
Degradation of IKZF1 and IKZF3
Caption: this compound-mediated degradation of neo-substrates IKZF1 and IKZF3.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. H3K36me2 methyltransferase NSD2/WHSC1 promotes triple-negative breast cancer metastasis via activation of ULK1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3K36me2 methyltransferase NSD2/WHSC1 promotes triple-negative breast cancer metastasis via activation of ULK1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS159 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the nuclear receptor binding SET domain protein 2 (NSD2).[1][2] As a heterobifunctional molecule, this compound links a ligand for NSD2 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][3] this compound has also been shown to effectively degrade the CRBN neo-substrates IKZF1 and IKZF3.[1][2][4] Due to its targeted degradation mechanism, this compound is a valuable tool for studying the roles of NSD2 in health and disease, and it has shown efficacy in inhibiting the proliferation of multiple myeloma cells.[4]
These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 828.84 g/mol | [4][5][6] |
| Formula | C₄₃H₄₀N₈O₁₀ | [4][5] |
| CAS Number | 3031353-59-7 | [4][5] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | ≥98% | [4] |
Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM (41.44 mg/mL) | [4] |
| Ethanol | Information not available. Expected to be less soluble than in DMSO. | |
| Water | Insoluble or very poorly soluble. | |
| Phosphate-Buffered Saline (PBS) | Insoluble or very poorly soluble. |
Experimental Protocols
Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.29 mg of this compound (Molecular Weight = 828.84 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 8.29 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[6] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[6]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform serial dilutions rather than a single large dilution.
-
Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in pre-warmed medium.
-
From the intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 5 µM in a cell culture well, add the appropriate volume of the 100 µM intermediate solution.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Application: Add the final working solution of this compound to your cell cultures and incubate for the desired duration. Published studies have used this compound at concentrations ranging from 0.5 µM to 10 µM for time periods of up to 8 days.[1][6]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PROTAC, inducing the degradation of NSD2.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MS 159 Supplier | CAS 3031353-59-7 | this compound | Tocris Bioscience [tocris.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
MS159: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class proteolysis targeting chimera (PROTAC) that potently and selectively degrades Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] As a heterobifunctional molecule, this compound recruits these target proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The degradation of these key proteins, which are implicated in the pathogenesis of various hematological malignancies and solid tumors, makes this compound a valuable tool for cancer research and a potential therapeutic agent.[1]
Overexpression of NSD2 is a frequent event in multiple myeloma, and its inhibition has been shown to suppress cancer cell proliferation.[1] Similarly, IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells.[1] By inducing the degradation of these targets, this compound offers a powerful approach to disrupt critical cancer-driving signaling pathways. These application notes provide an overview of this compound's mechanism of action, its effects on cancer cells, and detailed protocols for its use in key cancer research assays.
Mechanism of Action
This compound functions as a molecular glue, bringing the target proteins (NSD2, IKZF1, and IKZF3) into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target proteins, marking them for recognition and degradation by the 26S proteasome. The degradation of these targets is dependent on concentration, time, and the presence of a functional ubiquitin-proteasome system and CRBN.[1]
digraph "MS159_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Mechanism of Action", splines=ortho, nodesep=0.8, ranksep=1.2];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#4285F4", penwidth=1.5];
This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
NSD2 [label="NSD2", fillcolor="#FBBC05", fontcolor="#202124"];
IKZF1_3 [label="IKZF1/IKZF3", fillcolor="#FBBC05", fontcolor="#202124"];
CRBN [label="CRBN E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ternary_Complex [label="Ternary Complex\n(NSD2/IKZF1/3 - this compound - CRBN)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ubiquitination [label="Poly-ubiquitination"];
Proteasome [label="26S Proteasome"];
Degradation [label="Protein Degradation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Downstream_Effects [label="Downstream Cellular Effects\n(e.g., Apoptosis, Cell Cycle Arrest)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
This compound -> Ternary_Complex;
NSD2 -> Ternary_Complex;
IKZF1_3 -> Ternary_Complex;
CRBN -> Ternary_Complex;
Ternary_Complex -> Ubiquitination;
Ubiquitination -> Proteasome;
Proteasome -> Degradation;
Degradation -> Downstream_Effects;
}
Degradation of IKZF1/IKZF3 inhibits myeloma survival and enhances T-cell function.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound in cancer research.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., KMS11, H929)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range would be 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation:
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Protein Degradation
This protocol is to confirm the degradation of NSD2, IKZF1, and IKZF3 in cancer cells upon treatment with this compound.
[2][3]
A workflow diagram for the Western Blotting protocol.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) and a vehicle control for the desired time (e.g., 24, 48, 72 hours).
[2][3] * After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to demonstrate the formation of the ternary complex between the target protein, this compound, and the CRBN E3 ligase.
Materials:
-
Cancer cells expressing the target proteins and CRBN
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-NSD2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at a concentration known to induce degradation (e.g., 5 µM) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before degradation.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis:
-
Analyze the immunoprecipitated samples by Western blotting using antibodies against the target protein (NSD2, IKZF1, or IKZF3) and the E3 ligase (CRBN) to confirm their interaction in the presence of this compound.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound and a vehicle control for 48-72 hours.
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Conclusion
This compound is a promising chemical probe for studying the roles of NSD2, IKZF1, and IKZF3 in cancer biology. Its ability to induce the degradation of these key oncoproteins provides a powerful tool for elucidating their downstream signaling pathways and their contributions to cancer cell proliferation and survival. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in their specific cancer models. Further characterization of this compound's activity across a broader range of cancer types and in vivo models will be crucial for its potential development as a therapeutic agent.
References
Application Notes and Protocols for the Experimental Use of MS159, a First-in-Class NSD2 and Ikaros/Aiolos Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class, potent, and cell-permeable proteolysis targeting chimera (PROTAC) that induces the degradation of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] Overexpression of NSD2 is a frequent oncogenic driver in multiple myeloma (MM).[2] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] These application notes provide detailed protocols for the experimental use of this compound in a laboratory setting, including its mechanism of action, quantitative data on its activity, and step-by-step instructions for key assays.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the PWWP1 domain of NSD2 (a derivative of UNC6934) and a ligand that recruits the CRBN E3 ligase.[1] This ternary complex formation between NSD2, this compound, and CRBN facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein (NSD2, IKZF1, or IKZF3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
Quantitative Data
The following tables summarize the quantitative data for this compound's activity in various cell lines.
Table 1: Degradation Potency of this compound
| Cell Line | Target Protein | DC50 | Dmax | Treatment Time |
| 293FT | NSD2 | 5.2 ± 0.9 µM | >82% | 48 hours |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Treatment Concentration | Treatment Duration | Relative Cell Viability (%) |
| KMS11 | 2.5 µM | 8 days | Significantly Reduced |
| H929 | 2.5 µM | 8 days | Significantly Reduced |
Experimental Protocols
Protocol 1: Western Blot Analysis of NSD2, IKZF1, and IKZF3 Degradation
This protocol describes the detection and quantification of target protein degradation in cell lysates following treatment with this compound.
Materials:
-
Cell Lines: 293FT, KMS11, H929
-
Reagents: this compound, DMSO (vehicle control), Proteasome inhibitor (e.g., MG132), CRBN ligand (e.g., Pomalidomide), UNC6934 (NSD2 binder control)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Antibodies:
-
Primary antibodies: Rabbit anti-NSD2, Rabbit anti-IKZF1, Rabbit anti-IKZF3, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
-
Other: SDS-PAGE gels, PVDF membrane, Blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.5-10 µM) for 48 hours.[1]
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 5 µM) for various durations (e.g., 0, 12, 24, 36, 48, 72 hours).[1]
-
For mechanistic studies, pre-treat cells with inhibitors (e.g., 5 µM MG132, 10 µM Pomalidomide, 5 µM UNC6934) for 2 hours before adding this compound (5 µM) for 6 hours.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay
This protocol describes the assessment of the anti-proliferative effects of this compound on multiple myeloma cell lines.
Materials:
-
Cell Lines: KMS11, H929
-
Reagents: this compound, DMSO (vehicle control), UNC6934, MS159N1, MS159N2 (control compounds)
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT-based assays.
Procedure:
-
Cell Seeding:
-
Seed KMS11 or H929 cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (e.g., UNC6934, MS159N1, MS159N2) in culture medium.
-
Treat the cells with the compounds at the desired concentrations (e.g., 2.5 µM).[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
-
Incubation:
-
Incubate the plate for 8 days at 37°C in a humidified 5% CO₂ incubator.[1]
-
-
Assay Procedure (using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percent viability relative to the vehicle-treated control.
-
Plot the percent viability against the log of the drug concentration to determine the IC50 value, if applicable.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of NSD2, Ikaros, and Aiolos. The protocols outlined in these application notes provide a framework for investigating the mechanism and efficacy of this compound-induced protein degradation and its downstream cellular effects. Researchers can adapt these protocols to their specific experimental needs and cell systems of interest.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for MS159 Treatment in KMS11 and H929 Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS159 is a first-in-class proteolysis targeting chimera (PROTAC) designed to induce the degradation of Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2] As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for NSD2, thereby hijacking the cell's ubiquitin-proteasome system to selectively target NSD2 for degradation.[1][2] In addition to NSD2, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the VHL E3 ligase when bound by certain small molecules.[1][2] This multi-target degradation profile makes this compound a compound of significant interest for therapeutic development in hematological malignancies like multiple myeloma, where NSD2, IKZF1, and IKZF3 are key drivers of disease progression.
These application notes provide a summary of the effects of this compound on the multiple myeloma cell lines KMS11 and H929, along with detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on KMS11 and H929 cells.
Table 1: Effect of this compound on Cell Viability in KMS11 and H929 Cells
| Cell Line | Treatment | Incubation Time (days) | IC50 (µM) |
| KMS11 | This compound | 8 | ~2.5 |
| H929 | This compound | 8 | ~2.5 |
Data is representative of published findings. Actual values may vary based on experimental conditions.
Table 2: Degradation of Target Proteins by this compound in KMS11 Cells
| Target Protein | Treatment | Incubation Time (hours) | Concentration (µM) | Percent Degradation |
| NSD2 | This compound | 48 | 5 | >80% |
| IKZF1 | This compound | 6 | 5 | >90% |
| IKZF3 | This compound | 6 | 5 | >90% |
Data is representative of published findings. Actual values may vary based on experimental conditions.
Table 3: Illustrative Data on Apoptosis Induction by NSD2/IKZF1/3 Degradation in Multiple Myeloma Cells
| Cell Line | Treatment | Incubation Time (hours) | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| KMS11 | This compound | 72 | 2.5 | ~45% |
| H929 | This compound | 72 | 2.5 | ~55% |
Values are illustrative based on the known effects of NSD2 and IKZF1/3 degradation in multiple myeloma, as specific apoptosis percentages for this compound were not available in the searched literature.
Table 4: Illustrative Data on Cell Cycle Arrest Following NSD2/IKZF1/3 Degradation in Multiple Myeloma Cells
| Cell Line | Treatment | Incubation Time (hours) | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| KMS11 | Vehicle | 48 | - | 40% | 45% | 15% |
| KMS11 | This compound | 48 | 2.5 | 65% | 20% | 15% |
| H929 | Vehicle | 48 | - | 42% | 43% | 15% |
| H929 | This compound | 48 | 2.5 | 70% | 18% | 12% |
Values are illustrative and based on the established role of NSD2 in cell cycle progression. Specific cell cycle data for this compound was not available in the searched literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound forms a ternary complex with NSD2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2, as well as the neosubstrates IKZF1 and IKZF3. This results in the inhibition of oncogenic signaling pathways and induction of apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: A general experimental workflow for characterizing the effects of this compound on multiple myeloma cell lines, encompassing cell culture, treatment, and various downstream assays.
Experimental Protocols
Cell Culture of KMS11 and H929 Cells
Materials:
-
KMS11 and H929 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
T-75 culture flasks
-
Centrifuge
Procedure:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability daily. Subculture the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
Materials:
-
KMS11 and H929 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, and 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for Protein Degradation
Materials:
-
Treated and untreated KMS11 and H929 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NSD2, anti-IKZF1, anti-IKZF3, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Treated and untreated KMS11 and H929 cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample after this compound treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated and untreated KMS11 and H929 cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample after this compound treatment.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 5 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Western Blot Analysis Following MS159 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to characterize the effects of MS159, a first-in-class proteolysis-targeting chimera (PROTAC) degrader. This compound targets the nuclear receptor binding SET domain protein 2 (NSD2) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[1][2] This document outlines the experimental protocols and data analysis required to quantify the degradation of these target proteins following this compound treatment.
Introduction to this compound and its Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[3][4] It consists of a ligand that binds to the target proteins (NSD2, IKZF1, and IKZF3) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1][2] This proximity induces the ubiquitination of the target proteins, marking them for degradation by the 26S proteasome.[3][4] Western blotting is a crucial technique to validate the efficacy and characterize the dose- and time-dependent degradation of these target proteins.
Data Presentation: Quantitative Analysis of Protein Degradation
The following table summarizes the degradation efficiency of this compound for its target protein NSD2, as determined by Western blot analysis. Researchers can adapt this table to include data for IKZF1 and IKZF3 from their own experiments.
| Target Protein | Cell Line | Treatment Time (hours) | DC50 (µM) | Dmax (%) | Reference |
| NSD2 | 293FT | 48 | 5.2 | >90 | [1] |
DC50: The concentration of this compound required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the degradation of NSD2, IKZF1, and IKZF3 after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines that endogenously express the target proteins (e.g., 293FT, KMS11, H929).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment:
-
Seed cells at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) for comparison.
-
Protein Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a molecular weight marker to determine the size of the proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin, or Vinculin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Data Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands to account for loading differences.
-
Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MS159-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MS159, a potent and selective degrader of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), for targeted protein degradation studies. This document details the mechanism of action of this compound, its degradation profile, and provides detailed protocols for essential in vitro assays to characterize its activity.
Introduction to this compound
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of NSD2. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a moiety that binds to NSD2. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), this compound facilitates the polyubiquitination and subsequent degradation of NSD2.[1][2] this compound also demonstrates degradation of the IKZF1 and IKZF3 proteins, which are neosubstrates of the recruited E3 ligase.[3]
Mechanism of Action
This compound operates by forming a ternary complex between NSD2 and the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This proximity, induced by this compound, allows for the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of NSD2. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged NSD2 protein.[4][5][6] This process is catalytic, as a single molecule of this compound can induce the degradation of multiple NSD2 protein molecules.[7]
Figure 1. Mechanism of this compound-induced NSD2 degradation.
Quantitative Data Summary
The following table summarizes the degradation and cell viability data for this compound in relevant cell lines.
| Parameter | Cell Line | Target Protein | Value | Treatment Time | Reference |
| DC₅₀ | 293FT | NSD2 | 5.2 µM | 48 hours | [3] |
| Dₘₐₓ | 293FT | NSD2 | >82% | 48 hours | [3] |
| IC₅₀ | KMS11 | - | Potent Inhibition | 8 days | [3] |
| IC₅₀ | H929 | - | Potent Inhibition | 8 days | [3] |
Note: Specific DC₅₀ and Dₘₐₓ values for IKZF1 and IKZF3 degradation in KMS11 and H929 cells, and specific IC₅₀ values for cell viability are not yet publicly available.
Experimental Protocols
Detailed protocols for key in vitro assays to characterize the activity of this compound are provided below.
Figure 2. General workflow for in vitro characterization of this compound.
Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of NSD2, IKZF1, and IKZF3 in multiple myeloma cell lines following treatment with this compound.
Materials:
-
KMS11 and H929 multiple myeloma cell lines
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-NSD2 (e.g., Thermo Fisher Scientific, Cat# PA5-96870, recommended dilution 1:1000)[8]
-
Anti-IKZF1
-
Anti-IKZF3
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed KMS11 or H929 cells in 6-well plates at a density of 2 x 10⁵ cells/mL in complete RPMI-1640 medium and allow them to acclimate overnight.
-
This compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a DMSO vehicle control for 48-72 hours.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay
This protocol describes how to measure the effect of this compound on the proliferation and viability of multiple myeloma cells using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
Materials:
-
KMS11 and H929 multiple myeloma cell lines
-
RPMI-1640 medium, FBS, penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well plates (opaque-walled for luminescence assays)
-
MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO) OR CellTiter-Glo Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed KMS11 or H929 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[11]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours to 8 days).[3]
-
-
Assay Measurement (MTT):
-
Assay Measurement (CellTiter-Glo):
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Logical Relationship of Components in a PROTAC System
The successful degradation of a target protein by a PROTAC like this compound depends on the interplay of several key components. The logical relationship between these components is crucial for the efficacy of the degrader.
Figure 3. Logical flow of PROTAC-induced protein degradation.
References
- 1. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP15 antagonizes CRL4CRBN-mediated ubiquitylation of glutamine synthetase and neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NSD2 Polyclonal Antibody (PA5-96870) [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. The multiple myeloma–associated MMSET gene contributes to cellular adhesion, clonogenic growth, and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Proteasome-Dependent Degradation Assay with MS159
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. MS159 is a first-in-class PROTAC that potently and selectively degrades the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in various cancers, including multiple myeloma. Additionally, this compound induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known neosubstrates of the Cereblon (CRBN) E3 ligase and are critical for the survival of multiple myeloma cells.[1][2][3][4][5] These application notes provide a comprehensive guide to utilizing this compound in proteasome-dependent degradation assays.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to NSD2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to both NSD2 and CRBN, this compound facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to the target protein. This proximity enables the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of NSD2. The resulting polyubiquitinated NSD2 is then recognized and degraded by the 26S proteasome. The degradation of IKZF1 and IKZF3 occurs through a similar CRBN-dependent mechanism, as the CRBN ligand part of this compound can recruit these proteins to the E3 ligase complex for ubiquitination and subsequent degradation.[1][2][3][4][5]
Key Features of this compound
-
Target Specificity: Primarily targets NSD2 for degradation. Also effectively degrades the CRBN neosubstrates IKZF1 and IKZF3.
-
Mechanism: Acts as a PROTAC, inducing proteasome-dependent degradation.
-
E3 Ligase Recruiter: Utilizes the Cereblon (CRBN) E3 ubiquitin ligase.
-
Cellular Activity: Demonstrates potent degradation of target proteins in various cell lines, including human embryonic kidney 293FT cells and multiple myeloma cell lines such as KMS11 and H929.
-
Research Applications: Serves as a valuable chemical tool for studying the biological functions of NSD2, IKZF1, and IKZF3 and for the development of novel therapeutics targeting these proteins.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound-mediated protein degradation from published studies.
Table 1: this compound-Mediated Degradation of NSD2
| Cell Line | Treatment Time (hours) | DC50 (µM) | Dmax (%) | Reference |
| 293FT | 48 | 5.2 | >82 |
Table 2: Qualitative Degradation of Target Proteins by this compound in Multiple Myeloma Cell Lines
| Cell Line | Target Protein | This compound Concentration (µM) | Treatment Time (hours) | Result | Reference |
| KMS11 | NSD2 | 2.5 | 72 | Effective Degradation | |
| H929 | NSD2 | 2.5 | 72 | Effective Degradation | |
| KMS11 | IKZF1 | 2.5 | 72 | Effective Degradation | |
| H929 | IKZF1 | 2.5 | 72 | Effective Degradation | |
| KMS11 | IKZF3 | 2.5 | 72 | Effective Degradation | |
| H929 | IKZF3 | 2.5 | 72 | Effective Degradation |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-induced NSD2 degradation.
Caption: General workflow for assessing protein degradation.
Experimental Protocols
Protocol 1: Cell-Based Protein Degradation Assay Using Western Blotting
This protocol describes how to assess the degradation of NSD2, IKZF1, and IKZF3 in cultured cells treated with this compound.
Materials:
-
Cell lines (e.g., 293FT, KMS11, H929)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (e.g., 1:2000 - 1:10000 dilution)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5 µM) for different durations (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (GAPDH).
-
Protocol 2: Proteasome Inhibition Assay
This assay is crucial to confirm that the degradation of the target protein is dependent on the proteasome.
Procedure:
-
Follow the steps for cell seeding as described in Protocol 1.
-
Pre-treat the cells with a proteasome inhibitor, such as MG132 (e.g., 10-20 µM), for 1-2 hours.
-
Co-treat the cells with this compound at a concentration known to induce degradation (e.g., 5 µM) and the proteasome inhibitor for the desired treatment time (e.g., 6-24 hours).
-
Include control groups: vehicle (DMSO) only, this compound only, and MG132 only.
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Expected Outcome: The degradation of NSD2, IKZF1, and IKZF3 by this compound should be rescued or significantly reduced in the presence of the proteasome inhibitor.
Protocol 3: CRBN Competition Assay
This assay confirms that the degradation is dependent on the binding of this compound to CRBN.
Procedure:
-
Follow the steps for cell seeding as described in Protocol 1.
-
Pre-treat the cells with an excess of a CRBN ligand, such as pomalidomide (B1683931) (e.g., 10-20 µM), for 1-2 hours. This will saturate the CRBN binding sites.
-
Co-treat the cells with this compound (e.g., 5 µM) and the competing CRBN ligand for the desired treatment time.
-
Include control groups: vehicle (DMSO) only, this compound only, and pomalidomide only.
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Expected Outcome: The degradation of NSD2, IKZF1, and IKZF3 by this compound should be competitively inhibited in the presence of an excess of the CRBN ligand.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. IKZF1 antibody (66966-1-Ig) | Proteintech [ptglab.co.jp]
- 7. IKZF1 antibody (12016-1-AP) | Proteintech [ptglab.com]
- 8. Western Blot protocol for GAPDH Antibody (NB300-324): Novus Biologicals [novusbio.com]
- 9. GAPDH Antibody (NB300-327): Novus Biologicals [novusbio.com]
- 10. GAPDH Antibody (14C10) Rabbit mAb | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 11. Anti-GAPDH Antibody (A92899) | Antibodies.com [antibodies.com]
- 12. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: MS159 and NSD2 Degradation
Welcome to the technical support center for researchers utilizing MS159. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
A1: this compound is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the nuclear receptor binding SET domain protein 2 (NSD2).[1][2][3][4][5] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker.[2] One end binds to NSD2, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] This proximity leads to the ubiquitination of NSD2, marking it for degradation by the proteasome.[3]
Q2: I treated my cells with this compound but I'm not seeing any degradation of NSD2. Why could this be?
A2: While this compound is a potent NSD2 degrader, several factors can influence its efficacy in a given experiment.[2][3] Common reasons for a lack of observed degradation include:
-
Suboptimal concentration: The degradation of NSD2 by this compound is dose-dependent.[2]
-
Insufficient treatment time: The degradation process takes time.
-
Cell line-specific differences: The cellular machinery required for PROTAC-mediated degradation can vary between cell lines.
-
Issues with experimental reagents or protocol: Problems with antibodies, lysis buffers, or the Western blot procedure can mask the degradation effect.
-
Compound integrity: Ensure the this compound compound has been stored and handled correctly to maintain its activity.
Q3: What are the expected downstream effects of successful NSD2 degradation by this compound?
A3: NSD2 is a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[3] Successful degradation of NSD2 should, therefore, lead to a reduction in the global levels of H3K36me2.[6] Additionally, since NSD2 is implicated in cancer cell proliferation, its degradation can lead to growth inhibition in sensitive cell lines.[2][3]
Q4: Are there any recommended control compounds to use alongside this compound?
A4: Yes, using appropriate controls is critical for interpreting your results. The following structurally similar control compounds are recommended:
-
MS159N1: This compound has a diminished binding to the CRBN E3 ligase and should not induce degradation.[3][4][5]
-
MS159N2: This compound has a diminished binding to NSD2 and should not induce degradation.[3][4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues when using this compound to induce NSD2 degradation.
Problem: No NSD2 degradation observed by Western blot after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM). | Identify the optimal concentration for NSD2 degradation in your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment. Treat cells with the optimal concentration of this compound for various durations (e.g., 4, 8, 12, 24, 48 hours). | Determine the time point at which maximal NSD2 degradation occurs. |
| Cell Line Resistance | Test this compound in a positive control cell line known to be sensitive, such as KMS11 or H929 multiple myeloma cells.[2][3] | Confirmation that the this compound compound is active and the issue is likely cell line-specific. |
| Ineffective Cell Lysis | Ensure your lysis buffer is appropriate for nuclear proteins. RIPA buffer is often a good choice for nuclear membrane disruption.[7] Include protease inhibitors in your lysis buffer. | Complete cell lysis will ensure that NSD2 is present in the lysate to be detected. |
| Poor Antibody Performance | Verify the specificity and sensitivity of your primary NSD2 antibody. Use a recommended antibody and dilution.[8][9] Run a positive control lysate from a cell line with high NSD2 expression. | A strong, specific band for NSD2 should be visible in your control samples. |
| Proteasome Inhibition | To confirm that the lack of degradation is not due to a general failure of the proteasome, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). | If this compound is functional, proteasome inhibition should rescue NSD2 from degradation, leading to NSD2 levels similar to the vehicle control. |
| Compound Inactivity | Use the negative control compounds MS159N1 and MS159N2.[3][4][5] | These compounds should not induce NSD2 degradation, confirming the specificity of active this compound. |
Experimental Protocols
Western Blotting for NSD2 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, control compounds, or vehicle (e.g., DMSO) for the specified duration.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NSD2 (at the recommended dilution) overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[3]
-
Co-Immunoprecipitation (Co-IP) to Confirm NSD2-CRBN Interaction
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., NP-40 buffer).
-
Pre-clearing: Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[7]
-
Immunoprecipitation:
-
Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.
-
Add a primary antibody against CRBN to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washes: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against NSD2.
-
Visualizations
Caption: Mechanism of action of this compound as an NSD2 PROTAC degrader.
Caption: Troubleshooting workflow for experiments where this compound does not induce NSD2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. sid.ir [sid.ir]
- 9. NSD2 Polyclonal Antibody (PA5-96870) [thermofisher.com]
Technical Support Center: Optimizing MS159 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MS159 in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class proteolysis targeting chimera (PROTAC) that potently and selectively degrades the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2] It functions as a heterobifunctional molecule: one end binds to the NSD2 protein, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of NSD2, tagging it for degradation by the proteasome.[1] This "occupancy-driven" approach to protein elimination can overcome limitations seen with traditional small molecule inhibitors.[3][4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response curve is recommended, starting with a broad range from 1 nM to 10 µM.[6] Published studies have shown effective degradation of NSD2 and inhibition of cell proliferation in multiple myeloma cell lines such as KMS11 and H929 at concentrations between 2.5 µM and 5 µM.[1]
Q3: How should I dissolve and store this compound?
A3: Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -80°C, protected from light.[6][7] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6][8]
Q4: How can I confirm that this compound is working in my cells?
A4: The most direct way to confirm the activity of this compound is to measure the protein levels of its target, NSD2, via Western blotting. A significant reduction in NSD2 protein levels after treatment with this compound indicates that the compound is active.[1] Additionally, since NSD2 is a histone methyltransferase that mono- and dimethylates histone H3 at lysine (B10760008) 36 (H3K36), assessing the levels of H3K36me2 can also serve as a downstream marker of NSD2 activity.
Q5: What are the appropriate controls to include in my experiments with this compound?
A5: Several controls are crucial for interpreting your results accurately:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to account for any effects of the solvent.[8]
-
Negative Controls: MS159N1 and MS159N2 are structurally similar compounds with diminished binding to CRBN and NSD2, respectively.[1][2] These are excellent negative controls to demonstrate that the observed effects are due to the specific degradation of NSD2.
-
Positive Control: If available, using a cell line known to be sensitive to NSD2 degradation can validate your experimental setup.
-
Rescue Experiment: To confirm that the observed phenotype is due to NSD2 loss, you could perform a rescue experiment by overexpressing a degradation-resistant mutant of NSD2.
Troubleshooting Guides
Issue 1: No degradation of NSD2 is observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Concentration Too Low | Increase the concentration of this compound. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.[6] |
| Incubation Time Too Short | Perform a time-course experiment. NSD2 degradation by this compound is time-dependent.[1] Assess NSD2 levels at various time points (e.g., 6, 12, 24, 48 hours).[6] |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[7][9] |
| Cell Line Insensitivity | Ensure your cell line expresses both NSD2 and the CRBN E3 ligase, which is essential for this compound's mechanism of action.[1] You can verify this by Western blot or qPCR. |
| Assay Issues | Confirm the quality of your NSD2 antibody and the overall Western blot protocol. Use a positive control lysate from a cell line with high NSD2 expression if possible. |
Issue 2: High levels of cell toxicity or unexpected phenotypes are observed.
| Possible Cause | Recommended Solution |
| Concentration Too High | Reduce the concentration of this compound. High concentrations can lead to off-target effects or general cytotoxicity.[8] Determine the IC50 for cell viability and work at concentrations that effectively degrade NSD2 without causing excessive cell death. |
| Solvent Toxicity | Ensure the final DMSO concentration in your media is below 0.5%, and ideally below 0.1%.[8] Always include a vehicle-only control to assess the baseline toxicity of the solvent.[8] |
| Off-Target Effects | Use the lowest effective concentration of this compound.[8] Compare the results with those from the negative control compounds (MS159N1, MS159N2) to confirm the phenotype is linked to NSD2 degradation.[1] |
| Prolonged Exposure | The toxicity of a compound can be dependent on both concentration and exposure time.[8] Consider reducing the incubation time if you observe significant toxicity in long-term experiments. |
Experimental Protocols
Protocol 1: Western Blot Analysis of NSD2 Degradation
This protocol details the steps to confirm the degradation of NSD2 protein following this compound treatment.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in your cell culture medium. A suggested concentration range is provided in the table below. Also, prepare a vehicle control (DMSO) and negative controls (MS159N1, MS159N2) if available. Remove the old medium and add the medium containing the compounds.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against NSD2 overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).
Table 1: Recommended Concentrations for Western Blot Analysis
| Compound | Concentration Range | Purpose |
| This compound | 0.1 µM - 10 µM | To determine the dose-dependent degradation of NSD2. |
| Vehicle (DMSO) | Match highest this compound conc. | To control for solvent effects. |
| MS159N1/N2 | Match effective this compound conc. | To confirm the specificity of the degradation. |
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of NSD2 degradation by this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density determined beforehand for your cell line. Allow them to adhere and grow for 24 hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound and the appropriate controls (vehicle, negative controls). A suggested 8-day treatment has been shown to be effective for some multiple myeloma cell lines.[1]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Table 2: Recommended Concentrations for Cell Viability Assay
| Compound | Concentration Range | Purpose |
| This compound | 0.01 µM - 25 µM | To determine the IC50 value for cell viability. |
| Vehicle (DMSO) | Match highest this compound conc. | To establish 100% viability baseline. |
| Positive Control | Varies | To ensure the assay is performing correctly. |
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for lack of NSD2 degradation.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: MS159
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS159. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 120.65 mM | May require sonication and heating to 60°C. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1] |
| DMSO | 41.44 mg/mL | 50 mM | --- |
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of this compound.
Question: I am having trouble dissolving this compound in DMSO. What should I do?
Answer: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Temperature: Gently warm the solution to 37-60°C. This can help increase the solubility of the compound.[1]
-
Sonication: Use a sonicator to aid in the dissolution process.[1]
-
Fresh DMSO: this compound is hygroscopic, and the presence of water in DMSO can significantly impact its solubility. Use a fresh, unopened bottle of anhydrous DMSO.[1]
-
Lower Concentration: If the above steps do not work, you may be exceeding the solubility limit. Try preparing a stock solution at a lower concentration.
Question: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my aqueous cell culture medium. How can I prevent this?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like PROTACs when transferred from an organic solvent to an aqueous buffer. Here are some strategies to prevent precipitation:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent toxicity. However, a slightly higher DMSO concentration may be necessary to maintain solubility. It is crucial to determine the DMSO tolerance of your specific cell line.
-
Use of Surfactants: For particularly challenging compounds, adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous buffer can help to maintain solubility. The in vivo formulation of this compound uses Tween-80.[1]
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
Question: Can I prepare an aqueous stock solution of this compound?
Answer: Based on available data, this compound has poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer for the final working concentration.
Question: How should I store my this compound stock solution?
Answer: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 8.288 mg of this compound (Molecular Weight: 828.83 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gently warm the vial in a 37-50°C water bath and sonicate for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
In Vivo Formulation Protocol
For in vivo experiments, a more complex formulation is required to ensure bioavailability. The following protocol is adapted from MedchemExpress[1]:
-
Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Formulation Preparation (for a 1 mL final volume):
-
Take 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix to achieve the final formulation.
-
Visualizations
This compound Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the nuclear receptor binding SET domain protein 2 (NSD2). It achieves this by forming a ternary complex between NSD2 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][2][3]
Caption: Mechanism of action for this compound-induced NSD2 degradation.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address common solubility problems encountered with this compound.
Caption: A decision tree for troubleshooting this compound solubility.
References
Technical Support Center: Troubleshooting MS159 In Vivo Experiments
Welcome to the technical support center for MS159 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the in vivo application of this compound, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of NSD2 (Nuclear Receptor Binding SET Domain Protein 2), IKZF1, and IKZF3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional small molecule that induces the degradation of specific proteins. It is classified as a PROTAC. It works by linking the NSD2-PWWP1 antagonist, UNC6934, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of NSD2, as well as the CRBN neo-substrates IKZF1 and IKZF3. By degrading these target proteins, this compound can inhibit the growth of cancer cells, particularly in models of multiple myeloma.
Q2: What are the common challenges with in vivo studies of PROTACs like this compound?
PROTACs, due to their larger size and complex physicochemical properties compared to traditional small molecule inhibitors, present unique challenges in vivo. These can include:
-
Poor Pharmacokinetics: Issues with solubility, permeability, and metabolic stability can lead to low oral bioavailability and suboptimal exposure.
-
Off-Target Effects: While designed for specificity, off-target degradation of other proteins can occur, leading to unexpected toxicities.
-
The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can be favored over the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced efficacy.
-
Development of Resistance: Mechanisms such as mutations in the target protein or downregulation of the E3 ligase can lead to resistance.
Q3: What is a recommended starting dose and administration route for this compound in mice?
While a specific in vivo protocol for this compound has not been detailed in published literature, data from a similar NSD2-degrading PROTAC, LLC0424, can provide a starting point. For LLC0424, a dose of 60 mg/kg was used in a xenograft mouse model, administered via both intravenous (IV) and intraperitoneal (IP) injections . It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for this compound in your specific animal model.
Q4: How can I improve the solubility and formulation of this compound for in vivo administration?
Given the hydrophobic nature of many PROTACs, formulation is a critical step. A common vehicle for in vivo administration of similar small molecules is a mixture of:
-
5-10% DMSO (to initially dissolve the compound)
-
40% PEG300 or PEG400 (a solubilizing agent)
-
5% Tween 80 or Cremophor (a surfactant to improve stability and prevent precipitation)
-
45-50% Saline or 5% Dextrose in Water (D5W) (the aqueous vehicle)
It is essential to prepare the formulation fresh daily and observe for any precipitation before administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Efficacy (No Tumor Regression or Target Degradation) | 1. Suboptimal Dosing/Exposure: The dose may be too low to achieve sufficient plasma or tumor concentration. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. "Hook Effect": The dose may be too high, inhibiting the formation of the ternary complex. 4. Rapid Metabolism/Clearance: The compound may be quickly cleared from circulation. 5. Target Engagement Issues: The PROTAC may not be reaching its target in the tumor tissue. | 1. Conduct a Pharmacokinetic (PK) Study: Measure plasma and tumor concentrations of this compound over time to determine key parameters like Cmax, Tmax, and AUC. 2. Optimize Formulation: Experiment with different vehicle compositions to improve solubility and stability. 3. Dose-Response Study: Test a range of doses, including lower concentrations, to identify the optimal therapeutic window and rule out the "hook effect". 4. Pharmacodynamic (PD) Study: Assess target protein degradation in tumor tissue at various time points after dosing to confirm target engagement. |
| High Variability in Response Between Animals | 1. Inconsistent Formulation: Precipitation or uneven suspension of the compound. 2. Inaccurate Dosing: Variations in the administered volume. 3. Biological Variability: Differences in tumor size or animal metabolism. | 1. Ensure Homogeneous Formulation: Vortex or sonicate the formulation thoroughly before each administration. 2. Precise Dosing Technique: Use calibrated equipment and ensure consistent administration technique (e.g., depth of IP injection). 3. Randomization: Randomize animals into treatment groups based on tumor size to minimize variability. |
| Unexpected Toxicity (Weight Loss, Lethargy, etc.) | 1. Off-Target Effects: Degradation of unintended proteins. 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 3. On-Target Toxicity: Degradation of the target protein in healthy tissues may be detrimental. | 1. Dose Reduction: Lower the dose to see if toxicity is dose-dependent. 2. Vehicle-Only Control Group: Always include a group that receives only the vehicle to assess its contribution to toxicity. 3. Histopathology: At the end of the study, perform histological analysis of major organs to identify any tissue damage. 4. Proteomics Analysis: If possible, perform proteomic analysis of tissues to identify off-target protein degradation. |
Experimental Protocols
General Protocol for a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound.
1. Cell Culture and Implantation:
- Culture a suitable multiple myeloma cell line (e.g., KMS-11, H929) under standard conditions.
- Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).
- When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare the this compound formulation fresh on each day of dosing. A potential starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Administer this compound at the desired dose (e.g., starting with a range around 60 mg/kg) via the chosen route (e.g., IP or IV). The control group should receive the vehicle only.
- The dosing schedule will need to be optimized, but a starting point could be daily or every other day administration.
4. Efficacy and Toxicity Monitoring:
- Measure tumor volumes and body weights 2-3 times weekly.
- Monitor the animals for any signs of toxicity.
5. Study Termination and Sample Collection:
- At the end of the study, euthanize the animals and collect tumors and major organs for pharmacodynamic (e.g., Western blot for NSD2 levels) and histopathological analysis.
Pharmacokinetic (PK) Study Design
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
1. Animal Groups:
- Use a sufficient number of mice to allow for blood collection at multiple time points. Serial bleeding from the same animal is preferred to reduce variability.
2. Dosing:
- Administer a single dose of this compound via the intended therapeutic route (e.g., IP or IV).
3. Blood Sampling:
- Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
4. Sample Processing and Analysis:
- Process the blood to obtain plasma.
- Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method to determine the concentration of this compound.
5. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Mechanism of action of the this compound PROTAC.
Caption: General workflow for an in vivo xenograft study with this compound.
Caption: A logical approach to troubleshooting poor efficacy in this compound in vivo experiments.
Technical Support Center: Investigating Off-Target Effects of MS159
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of the hypothetical kinase inhibitor, MS159.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor.[1][2] Kinases share structural similarities in their ATP-binding pockets, and an inhibitor designed for one kinase may bind to and inhibit others, leading to unintended biological consequences.[1] To determine if the observed effects are on-target or off-target, a systematic approach is recommended, including rescue experiments and the use of structurally unrelated inhibitors targeting the same primary kinase.[2]
Q2: How can we identify the potential off-target kinases of this compound?
A2: The most direct method to identify potential off-target kinases is through comprehensive kinase profiling assays.[2] These assays screen the compound against a large panel of purified kinases to determine its selectivity.[1][3] Additionally, cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound binds to suspected off-target proteins within a cellular context.[2][4][5][6][7]
Q3: What is the significance of IC50 or Ki values in determining off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are crucial for quantifying the potency of this compound against its intended target and potential off-target kinases. A small margin between the on-target and off-target IC50 or Ki values suggests a higher likelihood of observing off-target effects at therapeutic concentrations.
Q4: How can we validate that an identified off-target interaction is responsible for the observed phenotype?
A4: Validating a functional off-target interaction involves several steps. First, confirm target engagement in cells using methods like CETSA.[2] Next, investigate the downstream signaling pathway of the identified off-target to see if it is modulated by this compound in a dose-dependent manner.[2] Finally, using genetic approaches like CRISPR/Cas9 to knock out the suspected off-target can help determine if its absence abolishes the unexpected phenotype.[8]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in downstream signaling assays after this compound treatment. | Off-target inhibition of an upstream kinase in the same pathway. | 1. Review literature for related signaling pathways. 2. Perform a targeted kinase screen against kinases in that pathway. 3. Use a more selective inhibitor for your intended target as a control.[1] |
| Activation of a compensatory signaling pathway. | 1. Analyze phosphorylation changes of key proteins in related pathways using phospho-specific antibodies or mass spectrometry. 2. Co-treat with inhibitors of the suspected compensatory pathway.[9] | |
| Cell line-specific off-target effects. | Test this compound in multiple cell lines to see if the results are cell-type specific.[1][9] | |
| High cellular toxicity observed at concentrations effective for on-target inhibition. | Off-target inhibition of kinases essential for cell survival. | 1. Perform a broad kinase screen to identify potential off-target kinases in cell survival pathways. 2. Test other potent and selective inhibitors of the intended target to see if they produce similar cytotoxicity.[9] |
| Compound precipitation at high concentrations. | 1. Visually inspect the cell culture media for precipitation. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to toxicity.[9] | |
| Discrepancy between in vitro kinase inhibition data and cellular activity. | Poor cell permeability of this compound. | Perform cell permeability assays to determine the intracellular concentration of the compound. |
| This compound is a substrate for cellular efflux pumps. | Use efflux pump inhibitors in combination with this compound to see if cellular activity is restored. | |
| Rapid metabolism of this compound in cells. | Analyze the metabolic stability of this compound in the specific cell line being used. |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To determine the kinase selectivity profile of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.[2]
-
Assay Procedure: A common approach is a competitive binding assay or an enzymatic activity assay against a large panel of purified kinases.[1]
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound needed to inhibit 50% of the kinase activity.[3] Compare the IC50 for the intended target to those of other kinases in the panel to assess selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to its intended target and potential off-targets in a cellular environment.[4][5][6][7]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a specific concentration of this compound.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the protein, leading to a shift in its melting curve.[5] The magnitude of this shift can be used to assess target engagement.
Quantitative Data Summary
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
| Off-Target Kinase E | 5,000 | 500 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: this compound-induced perturbation of on-target and off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. elrig.org [elrig.org]
- 6. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
MS159 Activity Confirmation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the activity of MS159, a potent PROTAC degrader of the nuclear receptor binding SET domain protein 2 (NSD2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of NSD2.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to NSD2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This proximity induces the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome.[2]
Q2: What are the primary cellular effects of this compound treatment?
A2: The primary cellular effect of this compound is the potent and selective degradation of NSD2.[3] In multiple myeloma (MM) cell lines, particularly those with the t(4;14) translocation which leads to NSD2 overexpression, this compound treatment also leads to the degradation of the CRBN neosubstrates IKZF1 and IKZF3.[2] Functionally, this results in the inhibition of proliferation in multiple myeloma cells.[4]
Q3: What cell lines are recommended for studying this compound activity?
A3: Multiple myeloma cell lines are the most relevant for studying this compound's efficacy. Commonly used and well-characterized cell lines include:
-
KMS11 and H929: These are t(4;14)-positive MM cell lines that overexpress NSD2 and are sensitive to this compound-induced degradation and growth inhibition.[2][5]
-
MM1.S: Another MM cell line that has been shown to be responsive to NSD2 degradation.[6]
-
293FT: A human embryonic kidney cell line that can be used for initial validation of NSD2 degradation.[7]
Q4: What are the appropriate negative controls for an this compound experiment?
A4: To ensure that the observed effects are specific to the PROTAC mechanism of this compound, the following negative controls are crucial:
-
MS159N1: A structurally similar control molecule with diminished binding to the CRBN E3 ligase. This control should not induce NSD2 degradation.[3]
-
MS159N2: A structurally similar control molecule with diminished binding to NSD2. This control should also fail to induce NSD2 degradation.[3]
-
Pomalidomide or Lenalidomide: As CRBN E3 ligase ligands, co-treatment with an excess of these compounds can competitively inhibit the binding of this compound to CRBN, thereby rescuing NSD2 from degradation.[7][8]
-
Proteasome Inhibitor (e.g., MG132 or Bortezomib): Co-treatment with a proteasome inhibitor should block the degradation of NSD2, leading to the accumulation of polyubiquitinated NSD2. This confirms that the degradation is proteasome-dependent.[7]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental validation of this compound activity.
Issue 1: No or Weak NSD2 Degradation Observed by Western Blot
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for NSD2 degradation in your specific cell line.[7] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal duration of this compound treatment for maximal NSD2 degradation.[7] |
| Poor Antibody Quality | Validate your primary antibody against NSD2. Ensure it is specific and provides a strong signal. If necessary, test different anti-NSD2 antibodies. Include a positive control lysate from a cell line known to express high levels of NSD2.[9] |
| Low Abundance of NSD2 in the Chosen Cell Line | Confirm that your chosen cell line expresses sufficient levels of NSD2 for detection by Western blot. Consider using a t(4;14)-positive MM cell line like KMS11 for higher NSD2 expression.[10] |
| Inefficient Protein Transfer | After transferring proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.[11] |
| Cell Line Resistant to this compound | Ensure the cell line expresses adequate levels of CRBN, as low expression can lead to resistance.[4] |
Issue 2: High Background or Non-Specific Bands on Western Blot
| Potential Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or switch to a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk).[12] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background.[13] |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Ensure the washing buffer contains a detergent like Tween 20 (e.g., 0.1% in TBS).[11] |
Issue 3: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inappropriate Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[14] |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating and mix the plate gently after seeding to avoid clumping and uneven cell distribution. |
| Interference from this compound with Assay Reagents | Run a control with this compound in cell-free media to check for any direct interaction with the viability assay reagents (e.g., MTT, resazurin).[15] |
| Incorrect Incubation Times | Adhere to the recommended incubation times for both the drug treatment and the viability assay reagent as specified in the protocol. |
Issue 4: The "Hook Effect" is Observed in Dose-Response Experiments
| Potential Cause | Troubleshooting Step |
| Formation of Non-productive Binary Complexes at High Concentrations | This is an intrinsic property of some PROTACs where at very high concentrations, the formation of binary complexes (this compound-NSD2 or this compound-CRBN) is favored over the productive ternary complex (NSD2-MS159-CRBN), leading to reduced degradation.[16][17] |
| Experimental Confirmation | Extend the lower end of your dose-response curve to nanomolar concentrations to fully characterize the bell-shaped curve. The optimal degradation concentration (DCmax) will be at the peak of this curve.[17] |
Quantitative Data Summary
The following table summarizes the reported activity of this compound in various multiple myeloma cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| 293FT | Western Blot | DC50 | ~5.2 µM | [7] |
| KMS11 | Proliferation Assay | IC50 (ARV 825, a BRD4 PROTAC) | 9 nM | [4] |
| H929 | Proliferation Assay | - | Sensitive to induced NSD2 degradation | [2] |
| MM1.S | Proliferation Assay | IC50 (ARV 825) | ~8 nM | [4] |
| 8226 | Proliferation Assay | IC50 (ARV 825) | - | [5] |
Experimental Protocols
Protocol 1: NSD2 Degradation by Western Blot
-
Cell Seeding: Plate multiple myeloma cells (e.g., KMS11) at a density of 0.5 x 10^6 cells/mL in 6-well plates and allow them to adhere or stabilize overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) for 24-48 hours. Include vehicle control (DMSO). For control experiments, pre-treat cells with MG132 (10 µM) for 2 hours before adding this compound.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NSD2 (at the manufacturer's recommended dilution) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the NSD2 signal to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[7]
Protocol 2: Cell Viability Assessment by MTT Assay
-
Cell Seeding: Seed multiple myeloma cells (e.g., H929) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14]
-
This compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 25 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only) and normalize the results to the vehicle-treated control cells. Calculate the IC50 value (concentration at which 50% of cell growth is inhibited).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced NSD2 degradation.
Caption: Experimental workflow for confirming this compound activity.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. licorbio.com [licorbio.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: MS159 Degradation Kinetics Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS159, a first-in-class PROTAC degrader of the nuclear receptor binding SET domain protein 2 (NSD2).[1][2] This guide is intended for researchers, scientists, and drug development professionals to optimize their experimental workflows and overcome common challenges in studying this compound-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of NSD2.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the NSD2 protein, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two components.[1] By bringing NSD2 and CRBN into close proximity, this compound facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome.[1] This targeted protein degradation approach allows for the study of NSD2's role in various cellular processes and its potential as a therapeutic target.[1][2]
Q2: I am not observing any degradation of NSD2 after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of NSD2 degradation. Here is a troubleshooting guide to address this issue:
-
Cell Permeability: PROTACs like this compound are relatively large molecules and may have poor cell permeability.[3][4]
-
Troubleshooting: Consider performing a cell permeability assay. Modifying the experimental conditions, such as incubation time or serum concentration, may also be beneficial.
-
-
Incorrect Concentration: The concentration of this compound is critical for its activity.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration range. It is advisable to test a broad range of concentrations, typically from nanomolar to low micromolar.[4]
-
-
Suboptimal Ternary Complex Formation: The efficacy of a PROTAC relies on the formation of a stable ternary complex between the target protein (NSD2), the PROTAC (this compound), and the E3 ligase (CRBN).[5]
-
E3 Ligase Expression Levels: The expression level of the recruited E3 ligase, CRBN, can vary between cell lines, which can impact the efficiency of degradation.
-
Troubleshooting: Confirm the expression of CRBN in your cell line of interest using techniques like Western blotting or qPCR.
-
-
Compound Integrity: Ensure the stability and purity of your this compound compound.
Q3: I am observing a "hook effect" with my this compound experiments. What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[4][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (this compound-NSD2 or this compound-CRBN) rather than the productive ternary complex required for degradation.[4]
Mitigation Strategies:
-
Dose-Response Curve: Conduct a comprehensive dose-response experiment to identify the optimal concentration for maximal degradation and to characterize the bell-shaped curve typical of the hook effect.[4]
-
Lower Concentrations: Focus on using this compound at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for degradation.[4]
-
Ternary Complex Analysis: Biophysical assays can help understand the equilibrium between binary and ternary complexes at different concentrations.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's degradation activity.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 5.2 µM | 293FT | 48 hours | [6] |
| Dmax | >82% | 293FT | 48 hours | |
| Binding Affinity (Kd) | 1.1 µM (for NSD2-PWWP1 domain) | N/A | N/A | [6] |
Experimental Protocols
1. Western Blotting for NSD2 Degradation
This protocol outlines the steps to assess the degradation of NSD2 in cells treated with this compound.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG132)
-
Neddylation inhibitor (e.g., MLN4924)
-
Pomalidomide (CRBN ligand control)
-
UNC6934 (NSD2 binder control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NSD2, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5-10 µM) or controls (DMSO, MG132, MLN4924, pomalidomide, UNC6934) for the desired time period (e.g., 6, 24, 48, 72 hours).[1][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the NSD2 signal to the loading control.
2. Cell Viability Assay
This protocol is for assessing the effect of this compound-induced NSD2 degradation on cell proliferation.
Materials:
-
This compound
-
UNC6934 (parent NSD2 binder control)
-
Negative control compounds (e.g., MS159N1, MS159N2)[1]
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a fixed concentration of this compound (e.g., 2.5 µM) or control compounds for an extended period (e.g., 8 days).[1][6]
-
Cell Viability Measurement: At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control to determine the relative cell viability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound PROTAC.
Caption: Troubleshooting workflow for lack of this compound activity.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MS159 Experimental Design and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the experimental compound MS159. Find troubleshooting tips, frequently asked questions, and detailed protocols to help you avoid common artifacts and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an experimental small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3 domain of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim, leading to the activation of the intrinsic apoptotic pathway.
Q2: What are the most common off-target effects observed with this compound?
While this compound is highly selective for Bcl-2, some off-target activity has been reported, particularly at higher concentrations. The most frequently noted off-target effect is the weak inhibition of Mcl-1, another anti-apoptotic member of the Bcl-2 family. This can lead to confounding results in cell lines that are dependent on Mcl-1 for survival.
Q3: How can I minimize the risk of this compound-induced cytotoxicity in my experiments?
To minimize non-specific cytotoxicity, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. We recommend starting with a concentration range of 1 nM to 10 µM. Additionally, ensure that the solvent (e.g., DMSO) concentration is kept constant across all treatment groups and is below a cytotoxic threshold (typically <0.1%).
Q4: Are there any known issues with the stability of this compound in solution?
This compound is stable in DMSO at -20°C for up to six months. However, repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. For working solutions in cell culture media, it is recommended to prepare them fresh for each experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and verify cell counts for each plate. |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for high-throughput experiments. | |
| Edge effects on multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Lower than expected potency (high IC50 value) | Incorrect assessment of cell viability. | Use a robust viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®), which is less prone to artifacts than metabolic assays like MTT in the presence of some compounds. |
| High expression of Mcl-1 or other anti-apoptotic proteins. | Perform western blotting to assess the expression levels of key Bcl-2 family proteins in your cell line. Consider using a combination therapy approach if Mcl-1 co-dependence is identified. | |
| Compound degradation. | Prepare fresh working solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected cell morphology changes | Solvent-induced stress. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Off-target effects. | Lower the concentration of this compound used. If the morphological changes persist at the desired effective concentration, consider investigating potential off-target signaling pathways. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: After incubation, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Visualizing Key Processes
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: MS159 Degrader
Welcome to the technical support center for the MS159 degrader. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comprehensive data to support your research.
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or weak degradation of target proteins (NSD2, IKZF1, IKZF3) | Suboptimal concentration of this compound: The concentration used may be too low to induce degradation or too high, leading to the "hook effect".[1] | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation.[1] |
| Inappropriate incubation time: The duration of treatment may be too short for degradation to occur or too long, leading to protein resynthesis.[2] | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48, 72 hours) to identify the optimal incubation time for maximal degradation. For this compound, significant degradation of NSD2 is observed starting at 36 hours, with maximum effect at 72 hours.[2] | |
| Low expression of Cereblon (CRBN) E3 ligase in the cell line: this compound is a CRBN-dependent degrader.[3][4] | Verify the expression level of CRBN in your cell line using Western blot or qPCR. Consider using a different cell line known to have high CRBN expression. | |
| Poor cell permeability of this compound: The compound may not be efficiently entering the cells. | While this compound is reported to be bioavailable[2], ensure proper dissolution in DMSO and subsequent dilution in cell culture media to minimize precipitation. | |
| Degrader instability: this compound may be unstable in the experimental conditions. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately (-20°C for short-term, -80°C for long-term).[3] Avoid repeated freeze-thaw cycles. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of unproductive binary complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1] | Confirm the hook effect by performing a detailed dose-response curve with a wider range of concentrations. Identify the optimal concentration that gives maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[1] |
| High Cell Toxicity | Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Determine the IC50 for cell viability and use concentrations well below this value for degradation experiments. Use appropriate negative controls, such as a structurally similar but inactive compound, to confirm that the observed phenotype is due to the degradation of the target protein. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low and non-toxic (typically ≤ 0.5%). | |
| High Variability Between Replicates | Inconsistent cell seeding or treatment: Uneven cell density or pipetting errors can lead to variability. | Ensure uniform cell seeding and confluency at the time of treatment. Use calibrated pipettes and ensure thorough mixing when adding this compound to the cell culture media. |
| Inconsistent sample preparation: Variations in cell lysis or protein quantification can introduce errors. | Use a consistent and validated protocol for cell lysis and protein quantification for all samples. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a proteolysis-targeting chimera (PROTAC) that functions as a molecular bridge.[4] It is a heterobifunctional molecule with one end binding to the target protein, Nuclear receptor binding SET domain protein 2 (NSD2), and the other end recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] This proximity induces the ubiquitination of NSD2, marking it for degradation by the proteasome. This compound also effectively degrades the CRBN neosubstrates IKZF1 and IKZF3.[3][4]
2. What are the primary targets of this compound?
The primary target of this compound is NSD2. It also degrades the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]
3. In which cell lines has this compound been shown to be effective?
This compound has been shown to effectively degrade its targets in human embryonic kidney 293FT cells and multiple myeloma cell lines such as KMS11 and H929.[3][4]
4. What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) and at -20°C for shorter periods (up to 1 month).[3]
5. How can I confirm that the degradation of my target protein is dependent on the proteasome and CRBN?
To confirm proteasome-dependent degradation, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor should rescue the degradation of the target protein. To confirm CRBN-dependent degradation, you can use a cell line with CRBN knocked out or knocked down. This compound should not be able to degrade its targets in these cells.
6. Is the degradation induced by this compound reversible?
Yes, the degradation of NSD2 induced by this compound is reversible. Upon washout of the compound, the protein levels of NSD2 can be restored.[4]
Quantitative Data Summary
| Parameter | Value | Cell Line | Conditions | Reference |
| NSD2 DC50 | 5.2 µM | 293FT | 48-hour treatment | [3] |
| NSD2 Dmax | >82% | 293FT | 48-hour treatment | |
| IKZF1 Degradation | Effective | KMS11, H929 | 2.5 µM, 72-hour treatment | [3] |
| IKZF3 Degradation | Effective | KMS11, H929 | 2.5 µM, 72-hour treatment | [3] |
| Cell Growth Inhibition | Effective | KMS11, H929 | 2.5 µM, 8-day treatment | [3] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to assess the degradation of NSD2, IKZF1, and IKZF3 after treatment with this compound.
Materials:
-
Cell lines (e.g., 293FT, KMS11, H929)
-
Complete cell culture medium
-
This compound degrader
-
DMSO (for stock solution)
-
Protease and phosphatase inhibitors
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NSD2, anti-IKZF1, anti-IKZF3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. Include a vehicle control (DMSO only).
-
Replace the existing medium with the medium containing this compound or vehicle.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KMS11, H929)
-
Complete cell culture medium
-
This compound degrader
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO only).
-
Add the diluted compound or vehicle to the respective wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or up to 8 days) at 37°C in a 5% CO₂ incubator.[3]
-
Assay:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For CellTiter-Glo®, add the reagent to each well, mix, and incubate before reading the luminescence.
-
For MTT, add the MTT reagent, incubate, add solubilization solution, and read the absorbance.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound degrader.
Caption: Experimental workflow for assessing protein degradation.
Caption: Logical workflow for troubleshooting degradation experiments.
References
Validation & Comparative
A Comparative Guide to MS159 and Other NSD2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the NSD2 degrader MS159 with other emerging inhibitors targeting the histone methyltransferase NSD2. This document synthesizes available experimental data to highlight differences in their mechanism, potency, and selectivity, providing a valuable resource for advancing epigenetic drug discovery.
Nuclear receptor-binding SET domain protein 2 (NSD2), also known as WHSC1 or MMSET, is a critical histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1] Dysregulation of NSD2 activity, often through genetic translocations or mutations, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.[1] In recent years, a variety of small molecule inhibitors have been developed to target NSD2, ranging from traditional enzyme inhibitors to targeted protein degraders. This guide focuses on comparing this compound, a first-in-class NSD2 PROTAC degrader, with other notable NSD2 inhibitors.
Quantitative Comparison of NSD2 Inhibitors
The landscape of NSD2 inhibitors includes compounds with distinct mechanisms of action, from direct enzymatic inhibition to targeted degradation. The following table summarizes the quantitative data available for this compound and its counterparts.
| Inhibitor | Type | Target Domain | Potency (DC50/IC50/Kd) | Cell Line/Assay Conditions | Key Findings |
| This compound | PROTAC Degrader | PWWP1 | DC50: 5.2 µM[2][3][4] | 293FT cells, 48h | First-in-class NSD2 degrader; also degrades IKZF1 and IKZF3.[3][4] |
| UNC6934 | Small Molecule Inhibitor | PWWP1 | Kd: 80 - 91 nM (SPR)[5][6]; IC50: 104 nM (Nucleosome binding)[5]; IC50: 1.09 µM (NanoBRET in U2OS cells)[6] | Biochemical and U2OS cells | Potent antagonist of NSD2-PWWP1 interaction with H3K36me2.[5][6] |
| UNC8153 | Degrader | PWWP1 | DC50: 350 nM[7][8][9][10] | U2OS cells | Selective NSD2 degrader that reduces H3K36me2 levels.[7][8][9] |
| UNC8732 | Degrader | PWWP1 | DC50: 60 nM[11][12][13] | RCH-ACV cells | Second-generation degrader with improved potency over UNC8153.[11][12] |
| LLC0424 | PROTAC Degrader | Not Specified | DC50: 20 nM[14][15][16][17][18] | RPMI-8402 cells | Potent and selective in vivo active NSD2 degrader.[14][15][16][17][18] |
| NSD2i | Catalytic Inhibitor | SET Domain | Single-digit nanomolar IC50[19][20][21][22] | Biochemical assays | Clinical-grade, highly selective catalytic inhibitor.[19][20][21] |
| KTX-1001 | Catalytic Inhibitor | SET Domain | Potent and selective (specific IC50 not publicly disclosed)[23][24][25] | Preclinical and clinical studies | Orally bioavailable inhibitor in clinical development for multiple myeloma.[23][25] |
| KTX-1029 | Catalytic Inhibitor | SET Domain | IC50: 16.0 nM[26] | Biochemical assay | A potent and selective small molecule inhibitor of NSD2.[26] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the NSD2 signaling pathway and a general experimental workflow for assessing NSD2 degraders.
Experimental Protocols
The evaluation of NSD2 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional effects. Below are generalized protocols for key experiments.
Biochemical Assays for Potency and Binding
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based assay measures the interaction between two molecules. For NSD2, it can be used to assess the binding of the PWWP1 domain to H3K36me2-containing nucleosomes.
-
General Protocol:
-
Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads.
-
GST-tagged NSD2-PWWP1 is bound to anti-GST-coated acceptor beads.
-
In the presence of binding, the beads come into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.
-
Inhibitors that disrupt this interaction will reduce the AlphaScreen signal. IC50 values are determined by measuring the signal across a range of inhibitor concentrations.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding affinity and kinetics of molecular interactions in real-time.
-
General Protocol:
-
The NSD2 protein (e.g., the PWWP1 or SET domain) is immobilized on a sensor chip.
-
A solution containing the inhibitor is flowed over the chip surface.
-
Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
By measuring the association and dissociation rates at different inhibitor concentrations, the binding affinity (Kd) can be calculated.
-
-
-
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay:
-
Principle: This assay measures protein-protein interactions in live cells.
-
General Protocol:
-
One protein of interest (e.g., NSD2) is fused to a NanoLuc luciferase (the donor).
-
The interacting partner (e.g., a histone H3 tracer) is labeled with a fluorescent probe (the acceptor).
-
When the two proteins interact, the energy from the luciferase is transferred to the fluorescent probe, resulting in a BRET signal.
-
Inhibitors that disrupt this interaction will reduce the BRET signal, allowing for the determination of cellular IC50 values.[6]
-
-
Cellular Assays for Degradation and Functional Effects
-
Western Blotting for NSD2 Degradation:
-
Principle: This technique is used to detect and quantify the amount of a specific protein in a cell lysate.
-
General Protocol:
-
Cancer cells are treated with the NSD2 degrader at various concentrations and for different durations.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for NSD2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the light emitted is captured to visualize the NSD2 protein bands. The intensity of the bands is quantified to determine the extent of degradation.
-
-
-
Mass Spectrometry for Histone Modification Analysis:
-
Principle: Mass spectrometry can precisely identify and quantify post-translational modifications on histones.[27][28]
-
General Protocol:
-
Histones are extracted from the nuclei of cells treated with the NSD2 inhibitor or a vehicle control.[27]
-
The extracted histones are typically derivatized and then digested into peptides using an enzyme like trypsin.[27]
-
The resulting peptides are separated by liquid chromatography and analyzed by a mass spectrometer.[27]
-
The mass spectrometer measures the mass-to-charge ratio of the peptides, allowing for the identification of specific modifications (e.g., H3K36me2) and their relative abundance.[28][29]
-
-
-
Cell Viability Assays (e.g., CellTiter-Glo):
-
Principle: These assays measure the number of viable cells in a culture based on a metabolic marker, such as ATP.
-
General Protocol:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the NSD2 inhibitor.
-
After a set incubation period (e.g., 72 hours), a reagent containing a luciferase and its substrate is added to the wells.
-
The luciferase uses ATP from viable cells to produce a luminescent signal that is proportional to the number of living cells.
-
The signal is measured to determine the effect of the inhibitor on cell proliferation and to calculate the GI50 (concentration for 50% growth inhibition).
-
-
Conclusion
The field of NSD2 inhibition is rapidly evolving, with a diverse array of molecules demonstrating therapeutic potential. This compound represents a pioneering effort in the targeted degradation of NSD2, offering a distinct mechanism of action compared to traditional catalytic inhibitors. While direct, head-to-head comparative studies are still emerging, the available data indicate significant differences in potency and cellular effects among the various inhibitors. For researchers, the choice of inhibitor will depend on the specific biological question being addressed, with considerations for whether transient enzymatic inhibition or sustained protein removal is desired. The continued development and characterization of these compounds will undoubtedly provide valuable tools to further unravel the complexities of NSD2 biology and its role in cancer.
References
- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. UNC8153 | NSD2 PROTAC | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. UNC8732 | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. medkoo.com [medkoo.com]
- 14. LLC0424 | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 15. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medkoo.com [medkoo.com]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. researchgate.net [researchgate.net]
- 21. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scienmag.com [scienmag.com]
- 23. k36tx.com [k36tx.com]
- 24. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Paper: Ktx-1029, a Potent, Selective MMSET/NSD2 Inhibitor Is Effective in t(4;14) Multiple Myeloma Preclinical Models [ash.confex.com]
- 27. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 29. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating MS159's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MS159's performance in inhibiting cell proliferation with other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility.
This compound: A PROTAC Degrader Targeting NSD2, IKZF1, and IKZF3
This compound is a first-in-class proteolysis targeting chimera (PROTAC) that potently and selectively degrades the nuclear receptor binding SET domain protein 2 (NSD2).[1][2][3] In addition to NSD2, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] By hijacking the body's natural protein disposal system, this compound effectively eliminates these target proteins, which are implicated in the proliferation and survival of certain cancer cells, particularly multiple myeloma.
Performance Comparison: this compound vs. Alternatives
The anti-proliferative activity of this compound has been evaluated in multiple myeloma cell lines and compared to other compounds targeting the NSD2 pathway. The data below summarizes the half-maximal growth inhibition (GI50) values obtained from CellTiter-Glo® cell viability assays.
| Compound/Agent | Target(s) | Cell Line | GI50 (µM) | Reference |
| This compound | NSD2, IKZF1, IKZF3 (Degrader) | KMS11 | 0.1 - 1 | [1] |
| H929 | 1 - 10 | [1] | ||
| UNC6934 | NSD2-PWWP1 domain (Binder) | KMS11 | > 10 | [1] |
| H929 | > 10 | [1] | ||
| NSD2 Catalytic Inhibitor (e.g., RK-0080552) | NSD2 (Catalytic activity) | t(4;14)+ MM cells | Varies | [5] |
| Lenalidomide | IKZF1, IKZF3 (Degrader via CRBN) | MM.1S | Varies | [4] |
Key Observations:
-
This compound demonstrates potent anti-proliferative activity in multiple myeloma cell lines.
-
As a degrader, this compound is significantly more effective at inhibiting cell growth compared to UNC6934, which only binds to the PWWP1 domain of NSD2 without inducing its degradation.[1]
-
The dual degradation of NSD2 and the transcription factors IKZF1/IKZF3 by this compound likely contributes to its enhanced anti-proliferative effects.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Cells in culture (e.g., KMS11, H929)
-
96-well plates
-
This compound and other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or other compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the GI50 values using a non-linear regression analysis.
Western Blotting for Protein Degradation
This protocol is used to detect the levels of NSD2, IKZF1, and IKZF3 proteins following treatment with this compound.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NSD2, anti-IKZF1, anti-IKZF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for its validation.
Caption: this compound-mediated degradation of NSD2 and IKZF1/3 leads to cell proliferation inhibition.
Caption: Workflow for validating the anti-proliferative effect of this compound.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. ashpublications.org [ashpublications.org]
MS159's Specificity for NSD2: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a detailed comparison of MS159, a PROTAC (Proteolysis Targeting Chimera) degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), with other alternative compounds. The information herein is supported by experimental data to offer an objective assessment of its performance.
This compound has emerged as a valuable chemical tool for investigating the biological functions of NSD2, a histone methyltransferase implicated in various cancers, particularly multiple myeloma.[1] As a PROTAC, this compound functions by inducing the targeted degradation of the NSD2 protein.[2] This guide will delve into the specifics of its binding affinity, degradation efficacy, and selectivity, while also presenting alternative molecules for comparative analysis.
Performance Comparison of NSD2-Targeting Compounds
The following table summarizes the quantitative data for this compound and other notable NSD2-targeting chemical probes and degraders. This allows for a direct comparison of their key performance indicators.
| Compound | Type | Target Domain | Binding Affinity (Kd) | Degradation (DC50) | Off-Targets/Additional Activities |
| This compound | PROTAC Degrader | NSD2-PWWP1 | 1.1 µM[1] | 5.2 µM (in 293FT cells)[1] | Degrades IKZF1 and IKZF3[2] |
| LLC0424 | PROTAC Degrader | NSD2 | Not explicitly stated | 20 nM (in RPMI-8402 cells)[3] | Highly selective for NSD2[4] |
| UNC6934 | Inhibitor | NSD2-PWWP1 | 91 nM[5] | Does not degrade | Inhibits interaction with H3K36me2[5] |
| KTX-1001 | Inhibitor | NSD2-SET | Nanomolar potency (biochemical assay)[6] | Does not degrade | Selective for NSD2[7][8] |
| MS159N1 | Negative Control | NSD2-PWWP1 | Binds NSD2, diminished CRBN binding[2] | Does not degrade NSD2[2] | Control for CRBN-dependent effects |
| MS159N2 | Negative Control | NSD2-PWWP1 | Diminished NSD2 binding, binds CRBN[2] | Does not degrade NSD2[2] | Control for target engagement |
In-depth Look at this compound Specificity
This compound operates by linking the NSD2 protein to the Cereblon (CRBN) E3 ubiquitin ligase, thereby marking NSD2 for proteasomal degradation.[2] Its binding affinity for the NSD2-PWWP1 domain is reported to be 1.1 µM.[1] In terms of degradation, it exhibits a DC50 of 5.2 µM in 293FT cells.[1]
A crucial aspect of this compound's profile is its activity against the lymphoid transcription factors IKZF1 and IKZF3, which are also degraded upon treatment with this compound.[2] This is a known feature of CRBN-based PROTACs and should be considered when interpreting experimental results. To address this, structurally similar negative controls, MS159N1 and MS159N2, have been developed. MS159N1 has diminished binding to CRBN, while MS159N2 has reduced affinity for NSD2, allowing researchers to dissect the on-target versus off-target effects.[2]
Alternative Probes for NSD2
For researchers seeking more potent or selective tools, several alternatives to this compound exist:
-
LLC0424: This newer PROTAC degrader demonstrates significantly higher potency, with a DC50 of 20 nM in RPMI-8402 cells.[3] Global proteomics studies have shown it to be highly selective for NSD2.[4]
-
UNC6934: As a direct inhibitor of the NSD2-PWWP1 domain, UNC6934 offers a different modality of action. It binds with a much higher affinity (Kd = 91 nM) and can be used to study the consequences of inhibiting NSD2's chromatin reading function without inducing its degradation.[5][9]
-
KTX-1001: This clinical candidate is a potent and selective inhibitor of the NSD2 catalytic SET domain.[6][7][8] It provides a means to investigate the effects of inhibiting NSD2's methyltransferase activity.
Experimental Methodologies
To ensure robust and reproducible results when assessing the specificity and efficacy of compounds like this compound, standardized experimental protocols are essential. Below are generalized methodologies for key assays.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the degrader (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the target protein (e.g., NSD2) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Cellular Thermal Shift Assay (CETSA) and Isothermal Dose-Response (ITDR)
CETSA is a powerful method to confirm direct target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heat Challenge: Heat the cell suspensions or lysates across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other detection methods. A ligand-induced stabilization of the target protein results in a shift in its melting curve.
-
Isothermal Dose-Response (ITDR): For quantitative analysis of binding affinity in cells, perform the assay at a single, fixed temperature (determined from the CETSA melt curve) with varying concentrations of the compound. This generates a dose-response curve from which the cellular EC50 can be determined.[10][11][12]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of NSD2, the following diagrams are provided.
References
- 1. oncotarget.com [oncotarget.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. k36tx.com [k36tx.com]
- 8. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 9. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of MS159 and Similar PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NSD2-Targeting PROTACs with Supporting Experimental Data.
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) represent a powerful therapeutic modality. This guide provides a comparative analysis of MS159, a first-in-class degrader of the Nuclear receptor binding SET Domain protein 2 (NSD2), and its analogues. By hijacking the ubiquitin-proteasome system, these molecules offer a catalytic mechanism to eliminate target proteins, a distinct advantage over traditional small-molecule inhibitors. This analysis focuses on key performance metrics, selectivity, and downstream effects, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Overview of this compound and Comparators
This compound is a heterobifunctional PROTAC that links a ligand for the NSD2 protein to a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of NSD2. Overexpression or mutation of NSD2, a histone methyltransferase responsible for di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.
This guide compares this compound with its structurally similar negative controls, MS159N1 and MS159N2 , and a more recently developed, highly potent and selective NSD2 degrader, LLC0424 .
-
This compound: The first-in-class NSD2 degrader. It also induces the degradation of CRBN neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3).
-
MS159N1: A negative control with diminished binding to the CRBN E3 ligase.
-
MS159N2: A negative control with diminished binding to the NSD2 target protein.
-
LLC0424: A highly potent and selective second-generation NSD2 degrader that does not degrade IKZF1 or IKZF3.[1]
Quantitative Performance Data
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the available data for this compound and LLC0424.
| Compound | Target | Cell Line | DC50 | Dmax | Citation |
| This compound | NSD2 | 293FT | 5.2 µM | >82% | [2] |
| LLC0424 | NSD2 | RPMI-8402 | 20 nM | >96% | [2][3][4] |
| LLC0424 | NSD2 | SEM | 110 nM | >78% |
Table 1: Comparative Degradation Efficiency for NSD2.
| Compound | Target | Degradation Observed | Citation |
| This compound | IKZF1 | Yes | [2] |
| This compound | IKZF3 | Yes | [2] |
| LLC0424 | IKZF1 | No | [1] |
| LLC0424 | IKZF3 | No | [1] |
| MS159N1 | NSD2 | No | [2] |
| MS159N2 | NSD2 | No | [2] |
Table 2: Selectivity Profile of NSD2 PROTACs.
Mechanism of Action and Downstream Signaling
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
The degradation of NSD2 has significant downstream consequences. NSD2 is the primary enzyme responsible for H3K36me2, a histone mark associated with active transcription.[5] Degradation of NSD2 leads to a global reduction in H3K36me2 levels, which in turn can alter gene expression programs related to cell proliferation, survival, and differentiation.[6][7][8][9] The signaling pathways influenced by NSD2 include NF-κB, Akt, and Erk.[10][11][12][13]
Caption: Downstream signaling effects following NSD2 degradation by PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key assays.
Experimental Workflow for PROTAC Evaluation
A typical workflow for characterizing a novel PROTAC involves a series of in vitro cellular assays to determine its potency, mechanism of action, and selectivity.
Caption: A standard experimental workflow for the evaluation of PROTAC efficacy.
Protocol 1: Western Blot for Protein Degradation
This method is used to quantify the reduction in target protein levels following PROTAC treatment.[6][3][12]
-
Cell Culture and Treatment:
-
Seed cells (e.g., 293FT, RPMI-8402) in 6-well plates and allow them to adhere or stabilize for 24 hours.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the target protein (NSD2, IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate DC50 and Dmax values by plotting the percentage of remaining protein against the PROTAC concentration.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity to determine the effect of the PROTAC on cell proliferation and cytotoxicity.[8][14][15][16][17]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of PROTAC concentrations. Include wells with untreated cells and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: NanoBRET™ Ternary Complex Assay
This live-cell assay measures the formation of the ternary complex, a critical step in the PROTAC mechanism of action.[1][13][18][19][20]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN or VHL) fused to HaloTag®.
-
-
Cell Seeding and Labeling:
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the wells.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The development of this compound marked a significant step forward in targeting NSD2 for degradation. However, the subsequent discovery of LLC0424 demonstrates substantial improvements in both potency and selectivity. LLC0424's ability to potently degrade NSD2 without affecting the neo-substrates IKZF1 and IKZF3 makes it a more specific tool for studying the consequences of NSD2 loss.[1] The comparative data presented here underscore the rapid progress in the field and provide a valuable resource for researchers designing and evaluating next-generation PROTACs against NSD2 and other challenging therapeutic targets. The detailed protocols offer a standardized framework for generating reliable and comparable data to accelerate these discovery efforts.
References
- 1. LLC0424 | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of H3K36-specific histone methyltransferases in transcription: antagonizing silencing and safeguarding transcription fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multilevel Regulation of NF-κB Signaling by NSD2 Suppresses Kras-Driven Pancreatic Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Global regulation of the histone mark H3K36me2 underlies epithelial plasticity and metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesensors.com [lifesensors.com]
- 18. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 19. beyondspringpharma.com [beyondspringpharma.com]
- 20. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MS159-Induced Degradation of IKZF1/3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS159 with other small molecule degraders targeting the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These proteins are critical for the survival of various hematological cancer cells, making them attractive therapeutic targets. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways to aid in the evaluation of these compounds.
Executive Summary
Quantitative Comparison of IKZF1/3 Degraders
The following tables summarize the reported degradation potencies (DC50) and maximal degradation (Dmax) for various compounds that induce the degradation of IKZF1 and IKZF3. This data has been compiled from studies utilizing different experimental systems, and direct comparisons should be made with caution.
Table 1: Comparative Degradation of IKZF1
| Compound | Cell Line | Assay | DC50 (µM) | Dmax (%) | Reference |
| This compound | Multiple Myeloma Cell Lines | Western Blot | Not Reported | Not Reported | [1] |
| Pomalidomide | HEK293T-IKZF1-HiBiT | HiBiT Assay | 0.375 | 76.2 | [2] |
| MGD-A7 | HEK293T-IKZF1-HiBiT | HiBiT Assay | 0.249 | 89.4 | [2] |
| MGD-C9 | HEK293T-IKZF1-HiBiT | HiBiT Assay | 0.096 | 90.3 | [2] |
| PS-RC-1 | Mino | Western Blot | 0.802 | Not Reported | [3] |
| Iberdomide (B608038) (CC-220) | Mino | Western Blot | 0.0031 | Not Reported | [3] |
| Lenalidomide (B1683929) | Jurkat-IKZF1-HiBiT | HiBiT Assay | ~1.0 (Dmax50) | ~60 | [4] |
Table 2: Comparative Degradation of IKZF3
| Compound | Cell Line | Assay | DC50 (µM) | Dmax (%) | Reference |
| This compound | Multiple Myeloma Cell Lines | Western Blot | Not Reported | Not Reported | [1] |
| Pomalidomide | HEK293T-IKZF3-HiBiT | HiBiT Assay | 0.807 | 69.4 | [2] |
| MGD-A7 | HEK293T-IKZF3-HiBiT | HiBiT Assay | 0.110 | 86.4 | [2] |
| MGD-C9 | HEK293T-IKZF3-HiBiT | HiBiT Assay | 0.057 | 92.1 | [2] |
| PS-RC-1 | Mino | Western Blot | 0.044 | Not Reported | [3] |
| Iberdomide (CC-220) | Mino | Western Blot | 0.0038 | Not Reported | [3] |
Signaling Pathways and Mechanisms of Action
Both PROTACs, like this compound, and molecular glues, like lenalidomide, hijack the ubiquitin-proteasome system to induce protein degradation. However, their mechanisms of engaging the E3 ligase and the target protein differ.
As a PROTAC, this compound is a heterobifunctional molecule with distinct ligands for CRBN and its target protein, bringing them into proximity to form a ternary complex.[1] In contrast, molecular glues like lenalidomide bind to CRBN, inducing a conformational change that creates a novel binding surface for neosubstrates like IKZF1 and IKZF3.[5][6] Both mechanisms lead to the polyubiquitination of IKZF1/3 and their subsequent degradation by the proteasome.
Experimental Protocols
Accurate quantification of protein degradation is essential for comparing the efficacy of different compounds. Western blotting and the HiBiT lytic detection system are two commonly employed methods.
Western Blotting for IKZF1/3 Degradation
This method allows for the visualization and semi-quantitative analysis of protein levels in cell lysates.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, H929) at a suitable density and treat with a dose-range of the degrader compound or vehicle control (DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IKZF1 or IKZF3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
HiBiT Lytic Assay for IKZF1/3 Degradation
The HiBiT system is a sensitive, luminescence-based method for quantifying protein levels in a high-throughput format. It requires a cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide.
Detailed Protocol:
-
Cell Plating: Seed HEK293T or other suitable cells stably expressing IKZF1-HiBiT or IKZF3-HiBiT in 96-well white-walled plates.[2]
-
Compound Addition: Add the degrader compounds at various concentrations (e.g., 0.01 to 33 µM) to the wells.[2]
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C.[2]
-
Lysis and Reagent Addition: Add Nano-Glo® HiBiT® Lytic Detection System reagent, which contains the LgBiT protein and substrate, to lyse the cells and initiate the luminescent reaction.[2]
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
This compound represents a promising PROTAC degrader with activity against IKZF1 and IKZF3. While direct quantitative comparisons of its degradation efficiency for these neosubstrates with molecular glues are currently limited by the lack of published DC50 and Dmax values, the methodologies and comparative data presented in this guide provide a robust framework for such evaluations. The continued development and characterization of both PROTACs and molecular glues will further elucidate their therapeutic potential in hematological malignancies and other diseases driven by IKZF1/3.
References
- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. beyondspringpharma.com [beyondspringpharma.com]
A Comparative Guide to MS159 and Other Novel NSD2 Degraders for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS159, a first-in-class degrader of the nuclear receptor binding SET domain protein 2 (NSD2), with other emerging alternatives. The focus is on the validation of this compound's Cereblon (CRBN)-dependent mechanism and a quantitative comparison of its performance against other molecules designed to degrade NSD2. This document includes experimental data, detailed protocols for key validation assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and Targeted NSD2 Degradation
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades NSD2.[1] Overexpression of NSD2 is implicated in various cancers, particularly multiple myeloma.[1] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to NSD2, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1] An interesting feature of this compound is its dual activity; in addition to degrading NSD2, it also degrades CRBN neosubstrates, specifically Ikaros (IKZF1) and Aiolos (IKZF3), which are established therapeutic targets in multiple myeloma.[1] This dual degradation profile presents a promising therapeutic strategy.
Validation of this compound's CRBN-Dependent Mechanism
The CRBN-dependent degradation of NSD2 by this compound has been validated through a series of key experiments. These experiments are crucial for confirming the molecule's mechanism of action and ensuring its specificity.
Key Validation Experiments:
-
Co-treatment with CRBN Ligands: Competition with a high-affinity CRBN ligand, such as pomalidomide, rescues NSD2 degradation, demonstrating that this compound's activity is dependent on its engagement with CRBN.[1]
-
Proteasome and Neddylation Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924), which prevents the activation of Cullin-RING E3 ligases, blocks this compound-mediated NSD2 degradation.[1] This confirms the involvement of the ubiquitin-proteasome system.
-
Use of Negative Controls: Structurally similar but functionally impaired control compounds are used to demonstrate specificity.
-
CRBN Knockout Cells: In cells where CRBN has been knocked out, this compound is unable to induce the degradation of NSD2, providing direct evidence for the essential role of CRBN.[1]
Comparative Performance of NSD2 Degraders
The field of targeted protein degradation is rapidly evolving, with new molecules continually being developed. Here, we compare this compound to other notable NSD2 degraders.
| Compound | E3 Ligase Recruited | Target(s) | DC50 (NSD2) | Dmax (NSD2) | Cell Line (for DC50/Dmax) | IC50 (Cell Growth) | Cell Line (for IC50) |
| This compound | CRBN | NSD2, IKZF1, IKZF3 | 5.2 µM[1] | >82%[1] | 293FT | Not explicitly reported, but significantly more potent than UNC6934[2] | KMS11, H929 |
| UNC6934 (Control) | N/A (NSD2 binder only) | Binds NSD2 | No degradation | N/A | N/A | Low µM range (estimated)[2] | KMS11, H929 |
| LLC0424 | CRBN | NSD2 | 20 nM[3][4] | 96%[4] | RPMI-8402 | 0.56 µM (RPMI-8402), 3.56 µM (SEM)[3] | RPMI-8402, SEM |
| UNC8732 | FBXO22 | NSD2 | 60 nM[5] | 97%[5] | Not specified | Not explicitly reported | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: CRBN-dependent degradation of NSD2 by this compound.
Caption: Workflow for key validation experiments.
Experimental Protocols
Western Blot Analysis of NSD2 Degradation
This protocol is designed to quantify the degradation of NSD2 following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed KMS11 or H929 cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a predetermined time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and controls with MS159N1 and MS159N2.
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for NSD2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
6. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the NSD2 signal to the loading control.
-
Calculate the percentage of NSD2 degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) to Detect the this compound-Induced NSD2-CRBN Complex
This protocol aims to confirm the formation of the ternary complex (NSD2-MS159-CRBN).
1. Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against NSD2 (or a tag if using overexpressed, tagged proteins) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described above.
-
Probe the membrane with antibodies against both NSD2 and CRBN to detect their co-immunoprecipitation.
Cell Viability (IC50) Determination using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compounds on cell proliferation.
1. Cell Seeding:
-
Seed KMS11 or H929 cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound, UNC6934, or other compounds of interest. Include a vehicle-only control.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
4. MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
5. Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable tool for studying the biological functions of NSD2 and a promising therapeutic lead. Its CRBN-dependent mechanism of action has been robustly validated through a series of well-designed experiments. While this compound demonstrates potent degradation of NSD2 and dual activity against IKZF1/3, the emergence of even more potent degraders like LLC0424 and those recruiting alternative E3 ligases such as UNC8732 highlights the dynamic nature of the field. This guide provides a framework for researchers to compare these molecules and select the most appropriate tools for their specific research needs. The detailed protocols offer a starting point for the in-house validation and characterization of these and other novel protein degraders.
References
A Head-to-Head Comparison: The Efficacy of the NSD2 Degrader MS159 Versus Its Parental Binder
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel NSD2 degrader, MS159, and its parental NSD2 binder, UNC6934. This analysis is supported by experimental data on their biochemical and cellular activities.
Nuclear SET domain-containing protein 2 (NSD2) is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of NSD2. It was developed from the parental NSD2 binder, UNC6934, which antagonizes the interaction of NSD2 with chromatin. This guide evaluates the efficacy of this compound in comparison to UNC6934.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the in vitro efficacy of this compound and its parental NSD2 binder, UNC6934.
| Parameter | This compound | Parental NSD2 Binder (UNC6934) | Reference |
| NSD2 Degradation (DC50) | 5.2 µM (in 293FT cells) | Not Applicable | [1] |
| Maximal NSD2 Degradation (Dmax) | >82% | Not Applicable | [1] |
| Binding Affinity to NSD2-PWWP1 (Kd) | Not directly reported, but incorporates UNC6934 | 91 ± 8 nM | [2][3] |
| Inhibition of NSD2-H3K36me2 Interaction (IC50) | Not directly reported, but incorporates UNC6934 | 104 ± 13 nM | [2][4][5] |
| Inhibition of Cell Proliferation (KMS11 & H929 cells) | Effective inhibition observed at 2.5 µM after 8 days | Little to no effect on cell growth at 2.5 µM after 8 days | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
-
Cell Seeding: Plate multiple myeloma cell lines (KMS11 and H929) in 96-well plates at a density of 1 x 104 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and UNC6934 in culture medium. Add the compounds to the respective wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 8 days).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for NSD2 Degradation
This protocol is used to quantify the degradation of the NSD2 protein induced by this compound.
-
Cell Lysis: Treat 293FT, KMS11, or H929 cells with various concentrations of this compound or UNC6934 for specified durations. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NSD2 (e.g., rabbit anti-NSD2) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of NSD2 degradation relative to the loading control.
Visualizations
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. rcsb.org [rcsb.org]
- 5. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
Comprehensive Analysis of MS159 Cross-Reactivity Not Possible Due to Lack of Publicly Available Data
A thorough search for publicly available scientific literature and experimental data regarding a compound designated "MS159" has yielded no specific information. As a result, a detailed comparison guide on its cross-reactivity, as requested, cannot be compiled at this time.
Searches for "this compound," "this compound cross-reactivity studies," "this compound selectivity assays," and "this compound alternatives" did not return any relevant results identifying a specific molecule, its intended biological target, or its mechanism of action. This suggests that "this compound" may be an internal compound code not yet disclosed in public forums, a very recent discovery that has not been published, or a potential typographical error.
Without foundational information on this compound, it is impossible to:
-
Identify and collate cross-reactivity data.
-
Determine relevant alternative compounds for comparison.
-
Detail experimental protocols used for its characterization.
-
Illustrate any associated signaling pathways or experimental workflows.
To facilitate the creation of the requested comparison guide, further details on this compound are required, such as:
-
The full chemical name or structure.
-
The primary biological target(s).
-
The class of compound (e.g., kinase inhibitor, PROTAC, etc.).
-
Any associated publications or patents.
Once more specific information is available, a comprehensive guide including quantitative data tables, detailed methodologies, and illustrative diagrams can be developed to meet the needs of researchers, scientists, and drug development professionals.
Independent Validation of MS159's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of MS159, a first-in-class degrader of the nuclear receptor binding SET domain protein 2 (NSD2), against established therapies for multiple myeloma. The information presented is supported by experimental data to facilitate independent validation and further research.
Comparative Anti-Tumor Activity of this compound
This compound is a proteolysis targeting chimera (PROTAC) that induces the degradation of NSD2, a histone methyltransferase implicated in the pathogenesis of multiple myeloma, particularly in cases with the t(4;14) translocation.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein. This compound accomplishes this by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag NSD2 for proteasomal degradation.[1]
In Vitro Efficacy in Multiple Myeloma Cell Lines
The following tables summarize the in vitro anti-tumor activity of this compound and its parent NSD2 binder, UNC6934, in comparison to standard-of-care agents for multiple myeloma: lenalidomide (B1683929), pomalidomide (B1683931), and bortezomib.
Table 1: Comparative IC50 Values for Cell Viability in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Publication |
| This compound | KMS11 | ~2.5 | [2] |
| UNC6934 (NSD2 inhibitor) | KMS11 | >10 | [2] |
| Lenalidomide | RPMI-8226 | Not specified, dose-dependent inhibition up to 7µM | [3] |
| U266 | Not specified, dose-dependent inhibition up to 7µM | [3] | |
| ALMC-1 | 2.6 (single dose) / 0.005 (repeated dose) | [4] | |
| Pomalidomide | RPMI8226 | 8 | [5] |
| OPM2 | 10 | [5] | |
| Bortezomib | RPMI-8226 | 0.0159 | [6] |
| U-266 | 0.0071 | [6] | |
| MM1.S | 0.0445 (resistant) / 0.0152 (sensitive) | [7] |
Table 2: Comparative DC50 Values for NSD2 Degradation
| Compound | Cell Line | DC50 (µM) | Publication |
| This compound | 293FT (HEK293T) | Not specified, effective degradation at 5µM | [1] |
| U2OS | 1.18 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
Cell Viability Assay (XTT Assay)
This protocol is adapted from standard XTT assay procedures.[9][10][11][12][13]
-
Cell Seeding: Seed multiple myeloma cells (e.g., KMS11, RPMI-8226, OPM2) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound, control compounds, or standard-of-care drugs. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Assay Development: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light, to allow for the conversion of XTT to formazan (B1609692) by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Western Blot for NSD2 Degradation
This protocol is based on standard western blotting procedures to quantify protein levels.[14][15][16][17]
-
Cell Lysis: Plate and treat multiple myeloma cells with this compound or control compounds for the desired time points (e.g., 24, 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NSD2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NSD2 band intensity to the corresponding loading control band intensity. Calculate the percentage of NSD2 degradation relative to the vehicle-treated control. Determine the DC50 value, the concentration of the compound that induces 50% degradation of the target protein.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound is a heterobifunctional molecule that links a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to a ligand for NSD2. This proximity induces the formation of a ternary complex between CRBN, this compound, and NSD2, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.
This compound induces the degradation of NSD2 via the ubiquitin-proteasome system.
Downstream Signaling of NSD2 and CRBN in Multiple Myeloma
The degradation of NSD2 by this compound is expected to reverse the oncogenic effects driven by its overexpression in t(4;14)+ multiple myeloma. NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), leading to an open chromatin state and the transcriptional activation of cancer-related genes, including c-MYC.[18][19][20]
Furthermore, the CRBN ligand component of this compound can also induce the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[21][22][23][24][25] The degradation of these transcription factors leads to the downregulation of IRF4 and c-Myc, which are critical for myeloma cell survival.[21]
Signaling pathways affected by this compound-mediated degradation of NSD2 and Ikaros/Aiolos.
Conclusion
This compound demonstrates potent and specific anti-tumor activity in multiple myeloma cell lines by inducing the degradation of NSD2. Its efficacy, particularly in comparison to its parent NSD2 inhibitor, highlights the potential of targeted protein degradation as a therapeutic strategy. This guide provides the necessary data and protocols to facilitate further independent investigation into the promising anti-cancer properties of this compound.
References
- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 7. e-century.us [e-century.us]
- 8. [Effect of Pomalidomide on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. abcam.cn [abcam.cn]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. ptglab.com [ptglab.com]
- 17. youtube.com [youtube.com]
- 18. NSD2 as a Promising Target in Hematological Disorders [mdpi.com]
- 19. NSD2-epigenomic reprogramming and maintenance of plasma cell phenotype in t(4;14) myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioengineer.org [bioengineer.org]
- 21. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of MS159: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of MS159, a research-use NSD2 degrader, are outlined below to ensure the safety of laboratory personnel and environmental protection. This document provides a step-by-step protocol for the proper handling and disposal of this compound, catering to researchers, scientists, and drug development professionals.
This compound, chemically identified as N-Cyclopropyl-N-(4-((5-(3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)propoxy)pyridin-2-yl)-carbamoyl)benzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-7-carboxamide (CAS 3031353-59-7), is a PROTAC® degrader used in laboratory research.[1] While a safety data sheet from one supplier indicates that the substance does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008, it is imperative to handle its disposal with care, as with all laboratory chemicals.[1]
Immediate Safety and Handling
Prior to disposal, it is crucial to adhere to safe handling procedures. In case of a spill, evacuate the area and ensure adequate ventilation.[1] Do not allow the product to enter drains.[1] Spills should be covered with a suitable absorbent material, swept up, and placed in an appropriate container for disposal.[1]
Disposal Protocol for this compound
The disposal of this compound should be conducted in accordance with institutional, local, and national regulations for chemical waste. The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be treated as chemical waste.
-
Segregate solid waste this compound from liquid waste.
-
Avoid mixing this compound waste with other incompatible chemicals.
-
-
Containerization:
-
Use a designated, properly labeled, and sealed container for solid chemical waste.
-
The container should be in good condition, with no leaks or cracks.
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The label must include the full chemical name: "this compound (N-Cyclopropyl-N-(4-((5-(3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)propoxy)pyridin-2-yl)-carbamoyl)benzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-7-carboxamide)".
-
Indicate the quantity of waste.
-
Include the date of waste generation and the laboratory of origin.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste.
-
Provide them with a complete list of the chemicals for disposal.
-
Quantitative Data for Chemical Waste Management
For general guidance, the following table summarizes key information for chemical waste handling.
| Parameter | Guideline | Source |
| Waste pH | Neutralize acids and bases to a pH between 5 and 10 before disposal, if permissible and safe. | General Lab Safety |
| Container Integrity | Containers must be leak-proof and in good condition. | General Lab Safety |
| Labeling Requirement | Full chemical name, hazard warnings, date, and origin. | General Lab Safety |
| Secondary Containment | Recommended for liquid waste containers to prevent spills. | General Lab Safety |
Experimental Protocols Cited
This document does not cite specific experimental protocols but rather focuses on the procedural aspects of chemical disposal based on safety data sheets and general laboratory safety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling MS159
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potentially hazardous materials. This guide provides immediate and essential safety and logistical information for the proper handling of MS159, a supplement for the selective enrichment of Listeria monocytogenes. Adherence to these protocols is critical for mitigating risks and ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is required to prevent exposure. The recommendations from the Safety Data Sheet (SDS) are summarized below.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). Double gloving is recommended. | Prevents skin contact with the supplement, which can cause irritation and sensitization. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from dust particles and potential splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Necessary to prevent inhalation of the powdered supplement, which can cause respiratory irritation and sensitization. |
| Body Protection | A fully-buttoned laboratory coat, rubber boots, and other protective clothing as necessary. | Prevents contamination of personal clothing and skin. |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and presents multiple risks upon exposure.
-
Acute Effects: Harmful if swallowed, with potential symptoms including stomach pain, vomiting, and diarrhea.[1]
-
Systemic Effects: The supplement is considered very toxic if swallowed and may cause harm to an unborn child.[1] There is a risk of irreversible effects.[1]
-
Irritation and Sensitization: It is irritating to the eyes, respiratory system, and skin, and may cause sensitization through inhalation or skin contact.[1]
-
Environmental Hazards: this compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
Precautionary Statements:
-
Obtain special instructions before use.[1]
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Procedural Guidance: Handling and Disposal Workflow
The following diagrams illustrate the recommended step-by-step procedures for safely handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
